molecular formula C7H8KO5S B1264672 Potassium guaiacolsulfonate hemihydrate CAS No. 16241-25-1

Potassium guaiacolsulfonate hemihydrate

Cat. No.: B1264672
CAS No.: 16241-25-1
M. Wt: 243.30 g/mol
InChI Key: UQLUGIAIXOWYBP-UHFFFAOYSA-N
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Description

Potassium 4-hydroxy-3-methoxybenzene-1-sulfonate is an organic potassium salt having 4-hydroxy-3-methoxybenzene-1-sulfonate as the counterion. Commonly used as an expectorant. It has a role as an expectorant. It is an organosulfonate salt and a potassium salt. It contains a 4-hydroxy-3-methoxybenzene-1-sulfonate.

Properties

CAS No.

16241-25-1

Molecular Formula

C7H8KO5S

Molecular Weight

243.30 g/mol

IUPAC Name

potassium 4-hydroxy-3-methoxybenzenesulfonate

InChI

InChI=1S/C7H8O5S.K/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;/h2-4,8H,1H3,(H,9,10,11);

InChI Key

UQLUGIAIXOWYBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)O.[K]

Synonyms

guaiacolsulfonate potassium
guaiacolsulfonic acid
guaiacolsulfonic acid, monopotassium salt
potassium guaiacolsulfonate
Thiocol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient widely used for its expectorant properties. This document details experimental protocols, data analysis, and the mechanistic understanding of this compound, tailored for professionals in pharmaceutical research and development.

Introduction

This compound is the potassium salt of sulfonated guaiacol. It is utilized in pharmaceutical formulations to alleviate cough and chest congestion by thinning and loosening mucus in the airways.[1][2] This guide presents detailed methodologies for its synthesis and a thorough characterization using various analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common methods involve the sulfonation of guaiacol or its derivatives, followed by neutralization with a potassium salt.

Synthesis via Sulfonation of Guaiacol

A prevalent method for synthesizing potassium guaiacolsulfonate involves the direct sulfonation of guaiacol followed by conversion to its potassium salt. One patented method describes a process that aims to improve purity and yield by controlling reaction conditions and implementing specific purification techniques.[3]

Experimental Protocol:

  • Sulfonation: In a reaction vessel, introduce guaiacol and purge with nitrogen for approximately 10 minutes with stirring to remove air. Slowly add sulfuric acid over a period of 2.5 hours while continuing the nitrogen purge. After the addition is complete, continue to stir the reaction mixture for another 20 minutes. Heat the mixture to 75°C and maintain this temperature for 5.5 hours to complete the sulfonation reaction.[3]

  • Neutralization and Salt Formation: The resulting guaiacolsulfonic acid is then neutralized. While the specific patent does not detail the subsequent neutralization to the potassium salt, a general method involves reacting the sulfonic acid with a potassium base, such as potassium carbonate, until the solution reaches a neutral pH.[4]

  • Purification and Isolation: The crude potassium guaiacolsulfonate is then purified. A common technique is recrystallization. The crude product is dissolved in a minimal amount of hot water and then allowed to cool slowly, promoting the formation of crystals. The purified crystals are then collected by filtration and dried.

Alternative Synthesis from 2-Hydroxyacetanilide

An alternative synthetic route starts from 2-hydroxyacetanilide, which undergoes a multi-step process to yield high-purity potassium guaiacolsulfonate.[5]

Experimental Protocol:

  • Sulfonation: React 2-hydroxyacetanilide with sulfur trioxide dissolved in an organic solvent to produce 2-hydroxy-5-sulfo acetanilide.[5]

  • Hydrolysis and Diazotization: Subject the sulfonated intermediate to acetamido hydrolysis and diazotization under acidic conditions.[5]

  • Methoxylation: The resulting diazonium salt is then reacted with a methanol solution containing potassium hydroxide to yield 3-methoxy-4-hydroxy benzenesulfonic acid.[5]

  • Purification: The final product, 4-hydroxy-3-methoxy potassium benzenesulfonate, is separated and purified from a potassium chloride solution, reportedly achieving a purity of over 99%.[5]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_sulfonation Sulfonation cluster_neutralization Neutralization cluster_purification Purification Guaiacol Guaiacol Guaiacolsulfonic_Acid Guaiacolsulfonic Acid Guaiacol->Guaiacolsulfonic_Acid Sulfonation (75°C, 5.5h) Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Guaiacolsulfonic_Acid Crude_Product Crude Potassium Guaiacolsulfonate Guaiacolsulfonic_Acid->Crude_Product Neutralization Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Crude_Product Final_Product Potassium Guaiacolsulfonate Hemihydrate Crude_Product->Final_Product Recrystallization

Caption: Synthesis workflow for this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and solid-state properties. The following are key analytical techniques employed for this purpose.

Physicochemical Properties
PropertyDescriptionReference
Appearance White to slightly yellow crystalline powder.[4]
Solubility Good solubility in water; soluble in ethanol and glycerol.[4]
Molecular Formula C₇H₇KO₅S · 0.5H₂O[6]
Molecular Weight 251.30 g/mol [7]
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of potassium guaiacolsulfonate and for determining the ratio of its isomers.

Experimental Protocol (¹H NMR): A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O), and the spectrum is acquired on an NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons can be used to distinguish between the 4-sulfonated and 5-sulfonated isomers.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The FTIR spectrum can be obtained using a potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. The United States Pharmacopeia (USP) specifies analysis of a sample previously dried at 105°C for 18 hours.[7]

Data Interpretation: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group and water, C-H stretches of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and the symmetric and asymmetric stretches of the sulfonate group (SO₃⁻).

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Phenol and Water)3500 - 3200 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic -OCH₃)2950 - 2850
C=C Stretch (Aromatic)1600 - 1450
S=O Asymmetric Stretch (Sulfonate)~1200
S=O Symmetric Stretch (Sulfonate)~1040
C-O Stretch (Ether)1275 - 1200

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

Data Interpretation: The mass spectrum will show the molecular ion peak corresponding to the potassium guaiacolsulfonate molecule. Fragmentation patterns can be analyzed to confirm the structure. For sulfonamides, common fragmentation includes the loss of SO₂ and cleavage of the C-S bond.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of potassium guaiacolsulfonate and for quantifying it in pharmaceutical formulations.

Experimental Protocol: A validated HPLC method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate in a pediatric oral powder has been reported. The chromatographic conditions are as follows:

  • Column: C8 column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and 0.02 M tetrabutylammonium sulfate solution.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and phase transitions of this compound.

Experimental Protocol: A small amount of the sample is heated in a controlled atmosphere (e.g., nitrogen) at a constant heating rate, and the change in mass (TGA) or heat flow (DSC) is measured as a function of temperature. One study involved heating a sample to 433 K (160°C) under a nitrogen atmosphere.[8]

Data Interpretation: The TGA curve will show a weight loss corresponding to the loss of water of hydration, followed by decomposition at higher temperatures. The DSC curve will show endothermic or exothermic peaks corresponding to events such as dehydration, melting, and decomposition. The water content of the hemihydrate is expected to be between 3.0% and 6.0%.[7]

Mechanism of Action as an Expectorant

Potassium guaiacolsulfonate is classified as an expectorant.[2] Its primary mechanism of action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal by ciliary action and coughing.[1][2]

One proposed mechanism is the irritation of gastric vagal receptors. This irritation is thought to reflexively stimulate the secretion of a more fluid mucus in the respiratory tract.[1][9][10] This leads to a more productive cough and helps to clear the airways.

Proposed Expectorant Action Pathway:

Expectorant_Action Drug Potassium Guaiacolsulfonate (Oral Administration) Stomach Stomach Drug->Stomach Vagal_Receptors Gastric Vagal Receptors Stomach->Vagal_Receptors Irritation Afferent_Vagal_Nerve Afferent Vagal Nerve Fibers Vagal_Receptors->Afferent_Vagal_Nerve Stimulation Brainstem Brainstem (Medulla) Afferent_Vagal_Nerve->Brainstem Efferent_Vagal_Nerve Efferent Vagal Nerve Fibers Brainstem->Efferent_Vagal_Nerve Airway_Glands Submucosal Glands in Respiratory Tract Efferent_Vagal_Nerve->Airway_Glands Parasympathetic Signal Mucus_Secretion Increased, Less Viscous Mucus Secretion Airway_Glands->Mucus_Secretion Airway_Clearance Enhanced Airway Clearance Mucus_Secretion->Airway_Clearance

Caption: Proposed reflex mechanism of expectorant action.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocols and data interpretation guidelines are intended to be a valuable resource for researchers and professionals in the pharmaceutical industry. A thorough understanding of the synthesis and characterization of this important active pharmaceutical ingredient is essential for ensuring its quality, safety, and efficacy in medicinal products. Further research into its precise molecular mechanism of action may lead to the development of more targeted and effective expectorant therapies.

References

An In-depth Technical Guide to Potassium Guaiacolsulfonate Hemihydrate: Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structural characteristics, and analytical methodologies for potassium guaiacolsulfonate hemihydrate. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Chemical Properties and Structure

This compound is the hemihydrate form of the potassium salt of guaiacolsulfonic acid. It is widely used as an expectorant in pharmaceutical formulations to help loosen and clear mucus from the airways.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. There are some discrepancies in the reported molecular formula and weight in the literature, which may arise from the compound existing as a mixture of isomers (potassium 4-hydroxy-3-methoxybenzenesulfonate and potassium 3-hydroxy-4-methoxybenzenesulfonate).[3] The data presented here is for the single isomer, potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate, where detailed structural information is available.

PropertyValueSource(s)
Chemical Name Potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate
Synonyms Potassium guaiacolsulfonate, Sulfogaiacol hemihydrate[4]
CAS Number 78247-49-1 (for hemihydrate)[5]
Molecular Formula C₇H₇KO₅S · 0.5H₂O[5]
Molecular Weight 251.30 g/mol [6]
Anhydrous Molecular Weight 242.30 g/mol [6]
Appearance White to slightly yellow crystalline powder[5]
Solubility Good solubility in water; soluble in ethanol and glycerol[5]
Storage Preserve in well-closed, light-resistant containers[6]
Water Content 3.0% to 6.0%[6]
Crystal Structure

This compound crystallizes in the monoclinic space group C2/c. The asymmetric unit consists of one potassium cation, one guaiacol-4-sulfonate anion, and half a water molecule. The crystal structure is stabilized by electrostatic forces between the ions.[7] The water molecules are located in channels within the crystal lattice.[7]

Synthesis

A generalized workflow for the synthesis is depicted below:

G General Synthesis Workflow of Potassium Guaiacolsulfonate cluster_0 Reaction Stage cluster_1 Neutralization and Salt Formation cluster_2 Purification and Isolation A Guaiacol (o-methoxyphenol) C Sulfonation Reaction A->C B Sulfonating Agent (e.g., H₂SO₄) B->C D Guaiacolsulfonic Acid C->D F Neutralization D->F E Potassium Salt (e.g., K₂CO₃) E->F G Crude Potassium Guaiacolsulfonate Solution F->G H Crystallization G->H I Filtration and Drying H->I J Potassium Guaiacolsulfonate Hemihydrate Crystals I->J G Mechanism of Action of Potassium Guaiacolsulfonate A Potassium Guaiacolsulfonate B Stimulation of Respiratory Mucous Membranes A->B D Osmotic Hydration of Mucus (Attracts Water) A->D C Increased Secretion of Fluid Mucus B->C E Reduced Mucus Viscosity and Adhesiveness C->E D->E F Enhanced Mucociliary Clearance E->F G Productive Cough and Relief of Congestion F->G G Analytical Workflow for HPLC Determination of Potassium Guaiacolsulfonate cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis A Weigh Homogenized Oral Powder Sample B Dissolve and Dilute in Methanol-Water (20:80, v/v) A->B C Filter through 0.45 µm Membrane Filter B->C G Inject Sample and Standard Solutions (20 µL) C->G D Prepare Stock Standard Solutions (1.0 mg/mL) E Dilute to Working Standard Concentrations D->E F Filter through 0.45 µm Membrane Filter E->F F->G H Chromatographic Separation on C8 Column G->H I UV Detection at 280 nm H->I J Record Chromatograms I->J K Measure Peak Areas J->K L Quantify Concentration using Calibration Curve K->L

References

The Expectorant Mechanism of Potassium Guaiacolsulfonate Hemihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium guaiacolsulfonate hemihydrate is an expectorant medication utilized to alleviate cough and mucus congestion associated with respiratory conditions.[1] Its primary therapeutic action is centered on the modification of airway mucus, rendering it less viscous and easier to expel. This guide provides a comprehensive technical overview of the proposed mechanisms of action, drawing from available data on potassium guaiacolsulfonate and the closely related guaiacol derivative, guaifenesin. While direct quantitative data and detailed signaling pathways for this compound are not extensively available in public literature, this document synthesizes the established principles of guaiacol-based expectorants to provide a robust mechanistic framework. Key proposed actions include the stimulation of a vagal reflex arc originating in the gastric mucosa (the gastro-pulmonary reflex) and potential direct effects on the respiratory epithelium, collectively leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.[2][3]

Proposed Mechanisms of Action

The expectorant effect of this compound is thought to be multifactorial, involving both reflex and potentially direct pathways that alter the biophysical properties of airway mucus.

The Gastro-Pulmonary Reflex

A principal proposed mechanism for guaiacol-based expectorants is the initiation of a gastro-pulmonary reflex.[4] This reflex arc is a vagally-mediated response that links the gastrointestinal tract to the respiratory system.

Mechanism:

  • Gastric Irritation: Following oral administration, potassium guaiacolsulfonate is believed to act as a mild irritant to the gastric mucosa.

  • Afferent Vagal Stimulation: This irritation activates sensory nerve endings of the vagus nerve (afferent pathway) in the stomach lining.

  • Signal Transmission to the Brainstem: The afferent signals are transmitted to the nucleus of the solitary tract in the medulla oblongata.

  • Efferent Vagal Response: In response, the brainstem sends efferent signals via the vagus nerve to the airways.

  • Increased Bronchial Secretion: These efferent signals stimulate submucosal glands in the bronchi to increase the secretion of a more serous, less viscous fluid.[4][5] This increased hydration of the airway surface liquid thins the overlying mucus layer.

Gastro-Pulmonary Reflex Oral Administration of Potassium Guaiacolsulfonate Oral Administration of Potassium Guaiacolsulfonate Gastric Mucosa Gastric Mucosa Oral Administration of Potassium Guaiacolsulfonate->Gastric Mucosa Irritation Vagus Nerve (Afferent) Vagus Nerve (Afferent) Gastric Mucosa->Vagus Nerve (Afferent) Stimulation Brainstem (Medulla) Brainstem (Medulla) Vagus Nerve (Afferent)->Brainstem (Medulla) Vagus Nerve (Efferent) Vagus Nerve (Efferent) Brainstem (Medulla)->Vagus Nerve (Efferent) Airway Submucosal Glands Airway Submucosal Glands Vagus Nerve (Efferent)->Airway Submucosal Glands Innervation Increased Serous Secretion Increased Serous Secretion Airway Submucosal Glands->Increased Serous Secretion Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Serous Secretion->Decreased Mucus Viscosity

Figure 1: Proposed Gastro-Pulmonary Reflex Pathway.
Direct Effects on the Respiratory Epithelium

While the gastro-pulmonary reflex is a primary hypothesis, some evidence suggests that guaiacol derivatives may also exert a direct effect on the airway epithelium.[6] This could involve modulation of ion transport, direct stimulation of mucus-producing cells, or effects on the biochemical composition of mucus.

Potential Direct Actions:

  • Alteration of Mucin Production: The major gel-forming mucins in the airways are MUC5AC and MUC5B.[7][8] It is plausible that potassium guaiacolsulfonate could influence the transcription of these mucin genes or the post-translational processing and secretion of mucin proteins from goblet cells and submucosal glands. However, specific studies on the effect of potassium guaiacolsulfonate on MUC5AC and MUC5B expression are lacking.

  • Modulation of Ion Transport: The hydration of the airway surface liquid is critically dependent on ion transport, particularly the secretion of chloride ions and the absorption of sodium ions by the airway epithelium.[9] An increase in anion secretion could lead to increased water movement into the airway lumen, thereby hydrating and thinning the mucus. The potential for potassium guaiacolsulfonate to modulate these ion channels warrants further investigation.

  • Biophysical Changes to Mucus: Potassium guaiacolsulfonate may directly interact with mucin polymers, altering their cross-linking and reducing the overall viscoelasticity of the mucus gel.[10][11]

Quantitative Data and Experimental Evidence

A significant challenge in defining the precise mechanism of action for this compound is the scarcity of publicly available, quantitative data from preclinical and clinical studies. Much of the mechanistic understanding is extrapolated from studies on the related compound, guaifenesin.

Table 1: Summary of Preclinical and Clinical Findings for Guaiacol-Based Expectorants

ParameterCompound StudiedFindingReference
Mucus/Sputum Viscosity GuaifenesinReduced sputum viscosity in patients with stable chronic bronchitis.[12]
Mucus/Sputum Elasticity GuaifenesinReduced sputum elasticity in vitro.[13]
Mucus/Sputum Volume GuaifenesinNo significant change in sputum volume in patients with acute respiratory tract infections.[12]
Mucociliary Transport GuaifenesinIncreased mucociliary transport in vitro.[12]
Cough Reflex Sensitivity GuaifenesinInhibited cough reflex sensitivity in subjects with upper respiratory tract infections.[14]
Tracheal Secretion General ExpectorantsIncreased phenol red secretion in a mouse model, indicative of increased airway secretion.[6][10][11][15][16]

Key Experimental Protocols

The evaluation of expectorant activity relies on a variety of in vivo and in vitro models. Below are detailed methodologies for key experiments relevant to the study of potassium guaiacolsulfonate's mechanism of action.

In Vivo Assessment of Expectorant Activity: Phenol Red Secretion Assay

This widely used animal model quantifies the secretagogue activity of a test compound by measuring the amount of a marker dye, phenol red, secreted into the tracheobronchial tree.[6][10][11][15][16]

Protocol:

  • Animal Model: Male Swiss albino mice (20-25 g) are typically used.

  • Test Compound Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered orally or intraperitoneally at various doses. A positive control (e.g., ambroxol) and a vehicle control group are included.

  • Phenol Red Injection: After a predetermined time following test compound administration (e.g., 30 minutes), a solution of phenol red (e.g., 500 mg/kg in saline) is injected intraperitoneally.

  • Collection of Bronchoalveolar Lavage Fluid (BALF): After a further incubation period (e.g., 30 minutes), the animals are euthanized, and the trachea is exposed. A cannula is inserted, and the lungs are lavaged with a fixed volume of saline (e.g., 1 ml).

  • Quantification: The BALF is collected and centrifuged. The supernatant is alkalinized (e.g., with 0.1 M NaOH) to develop the color of the phenol red. The absorbance is measured spectrophotometrically at approximately 546 nm.

  • Data Analysis: The amount of secreted phenol red is calculated from a standard curve and compared between the different treatment groups. An increase in phenol red secretion indicates enhanced tracheobronchial secretion.

Phenol Red Secretion Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Animal Dosing Administer Potassium Guaiacolsulfonate (or control) to mice Phenol Red Injection Inject Phenol Red (i.p.) Animal Dosing->Phenol Red Injection 30 min Euthanasia & Lavage Euthanize and perform bronchoalveolar lavage (BAL) Phenol Red Injection->Euthanasia & Lavage 30 min BALF Processing Centrifuge BALF and collect supernatant Euthanasia & Lavage->BALF Processing Color Development Alkalinize supernatant (e.g., with NaOH) BALF Processing->Color Development Spectrophotometry Measure absorbance at 546 nm Color Development->Spectrophotometry

Figure 2: Workflow for the Phenol Red Secretion Assay.
In Vitro Assessment of Mucus Properties: Rheology

Rheology is the study of the flow and deformation of matter. Measuring the viscoelastic properties of mucus is crucial for understanding the effects of mucoactive drugs.[1][17][18][19][20]

Protocol:

  • Mucus Source: Sputum samples from patients with chronic bronchitis or mucus secreted from in vitro cultures of human bronchial epithelial cells (HBECs) grown at an air-liquid interface can be used.

  • Rheometer Setup: A cone-and-plate or parallel-plate rheometer is used. The geometry and temperature (typically 37°C) are controlled.

  • Oscillatory Shear Testing: Small amplitude oscillatory shear tests are performed over a range of frequencies (e.g., 0.1 to 100 rad/s). This determines the storage modulus (G'), which represents the elastic component of the mucus, and the loss modulus (G''), which represents the viscous component. A decrease in both G' and G'' indicates a reduction in mucus viscoelasticity.

  • Creep-Recovery Testing: A constant stress is applied to the sample for a period, and the deformation (creep) is measured. The stress is then removed, and the recovery is monitored. This provides information about the compliance and recoil of the mucus.

  • Data Analysis: Changes in G', G'', and other rheological parameters are compared between mucus treated with potassium guaiacolsulfonate and control-treated mucus.

In Vitro Cell Culture Models: Human Bronchial Epithelial Cells

Primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) provide a physiologically relevant model to study the direct effects of drugs on the airway epithelium.[2][21][22][23][24]

Protocol:

  • Cell Culture: Primary HBECs are seeded on permeable supports and cultured until confluent. The apical medium is then removed to create an ALI, which promotes differentiation into a pseudostratified epithelium with ciliated and mucus-producing cells.

  • Drug Treatment: Potassium guaiacolsulfonate is added to the basolateral medium to mimic systemic administration.

  • Endpoint Analysis:

    • Mucin Secretion: Apical washes are collected, and the concentration of MUC5AC and MUC5B is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of MUC5AC and MUC5B.

    • Ion Transport: Cells can be mounted in Ussing chambers to measure changes in short-circuit current, which reflects ion transport.

    • Intracellular Signaling: Changes in intracellular messengers, such as calcium (Ca2+), can be measured using fluorescent indicators.[25][26][27][28]

Signaling Pathways of Interest

While the specific intracellular signaling pathways modulated by potassium guaiacolsulfonate in airway epithelial cells have not been fully elucidated, several pathways are known to be critical in regulating mucus secretion and could be targets for its action.

  • Calcium Signaling: An increase in intracellular calcium concentration ([Ca2+]i) is a key trigger for mucin exocytosis from goblet cells.[25][27] Purinergic receptors (e.g., P2Y2), when activated by ATP, lead to the production of inositol trisphosphate (IP3), which mobilizes calcium from intracellular stores. It is plausible that potassium guaiacolsulfonate could modulate components of this pathway.

  • Protein Kinase C (PKC) Pathway: PKC is another important regulator of mucin secretion.[29] Its activation can be downstream of G-protein coupled receptors and plays a role in the exocytosis of mucin granules.

  • Epidermal Growth Factor Receptor (EGFR) Signaling: The EGFR cascade is a major pathway involved in goblet cell hyperplasia and the upregulation of MUC5AC gene expression, particularly in chronic airway diseases.[29][30][31]

Mucin Secretion Signaling cluster_0 Potential Drug Target Potassium Guaiacolsulfonate Potassium Guaiacolsulfonate GPCR G-Protein Coupled Receptor (e.g., Purinergic Receptor) Potassium Guaiacolsulfonate->GPCR Modulation? PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2+ Increased Intracellular Ca2+ ER->Ca2+ Releases Exocytosis Mucin Granule Exocytosis Ca2+->Exocytosis Triggers

Figure 3: Key Signaling Pathway in Mucin Secretion.

Conclusion and Future Directions

The expectorant action of this compound is primarily attributed to its ability to increase the hydration and reduce the viscosity of airway mucus, likely through a combination of a vagally-mediated gastro-pulmonary reflex and potential direct effects on the respiratory epithelium. While this provides a solid foundational understanding, there is a clear need for further research to delineate the precise molecular mechanisms.

Future research should focus on:

  • Quantitative Rheological Studies: Performing detailed in vitro studies to quantify the dose-dependent effects of potassium guaiacolsulfonate on the viscoelastic properties of human mucus.

  • Gene Expression Analysis: Investigating the impact of potassium guaiacolsulfonate on the expression of MUC5AC and MUC5B in differentiated human bronchial epithelial cell cultures.

  • Signaling Pathway Elucidation: Utilizing in vitro cell models to explore the effects of potassium guaiacolsulfonate on intracellular signaling cascades, such as calcium mobilization and protein kinase activation, in airway goblet cells.

  • Comparative Studies: Conducting head-to-head comparisons with guaifenesin to identify any differences in their mechanisms and potency.

A more granular understanding of these aspects will not only solidify our knowledge of this established therapeutic agent but also pave the way for the development of novel and more targeted mucoactive drugs.

References

An In-depth Technical Guide to Potassium Guaiacolsulfonate Hemihydrate (CAS: 78247-49-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate, identified by CAS number 78247-49-1, is an established expectorant widely utilized in pharmaceutical formulations to alleviate cough and chest congestion.[1][2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. The information is curated to support research and development activities, offering detailed experimental protocols and quantitative data to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline powder.[4] It is the hemihydrate of the potassium salt of guaiacolsulfonic acid, an aromatic sulfonic acid.[5][6] The compound is soluble in water and also soluble in ethanol and glycerol.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78247-49-1[7]
Molecular Formula C₇H₇KO₅S·0.5H₂O[4][8]
Molecular Weight 251.30 g/mol [1]
Appearance White to slightly yellow crystalline powder[4]
Solubility Soluble in water, ethanol, and glycerol[4]
Water Content Between 3.0% and 6.0%[9]

Synthesis

The synthesis of this compound typically involves the sulfonation of guaiacol (2-methoxyphenol).[10] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A common method for the preparation of potassium guaiacolsulfonate involves the reaction of guaiacol with a sulfonating agent, followed by neutralization with a potassium salt.[4]

  • Sulfonation: Guaiacol is reacted with a sulfonating agent such as sulfonyl chloride.[4] The reaction conditions, including solvent and temperature, are critical for directing the sulfonation to the desired position on the aromatic ring.[4]

  • Neutralization: The resulting guaiacolsulfonic acid is then neutralized with potassium carbonate to form the potassium salt.[4]

  • Purification: The product, potassium guaiacolsulfonate, is then isolated and purified, often through recrystallization, to yield the hemihydrate form.

Synthesis_Workflow Guaiacol Guaiacol Reaction1 Sulfonation Guaiacol->Reaction1 SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction1 GuaiacolsulfonicAcid Guaiacolsulfonic Acid Reaction1->GuaiacolsulfonicAcid Reaction2 Neutralization GuaiacolsulfonicAcid->Reaction2 PotassiumCarbonate Potassium Carbonate PotassiumCarbonate->Reaction2 CrudeProduct Crude Potassium Guaiacolsulfonate Reaction2->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Potassium Guaiacolsulfonate Hemihydrate Purification->FinalProduct Mechanism_of_Action cluster_drug Potassium Guaiacolsulfonate cluster_gastric Gastrointestinal Tract cluster_cns Central Nervous System cluster_airway Respiratory Tract Drug Oral Administration GastricMucosa Stimulation of Gastric Mucosa Drug->GastricMucosa Irritation VagalAfferents Vagal Afferent Nerve Stimulation GastricMucosa->VagalAfferents Brainstem Vagal Nuclei (Brainstem) VagalAfferents->Brainstem VagalEfferents Vagal Efferent Nerve Stimulation Brainstem->VagalEfferents BronchialGlands Stimulation of Bronchial Glands VagalEfferents->BronchialGlands MucusSecretion Increased Secretion of Low-Viscosity Mucus BronchialGlands->MucusSecretion ExpectorantEffect Enhanced Mucociliary Clearance (Expectorant Effect) MucusSecretion->ExpectorantEffect HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_mobile_phase Mobile Phase Delivery Sample Oral Powder Sample Dissolution Dissolve in Methanol-Water (20:80) Sample->Dissolution Filtration Filter through 0.45 µm membrane Dissolution->Filtration PreparedSample Prepared Sample Solution Filtration->PreparedSample Injector Autosampler (20 µL injection) PreparedSample->Injector Column C8 Column (25°C) Injector->Column Detector UV Detector (280 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem SolventA 0.02 M Tetrabutylammonium Sulfate Pump Gradient Pump (1.0 mL/min) SolventA->Pump SolventB Methanol SolventB->Pump Pump->Column

References

An In-depth Technical Guide to the Crystal Structure of Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of potassium guaiacolsulfonate hemihydrate, an active pharmaceutical ingredient widely used as an expectorant. The following sections detail the crystallographic data, experimental protocols for its characterization, and a discussion of its solid-state properties. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Potassium guaiacolsulfonate (PGS), specifically the potassium guaiacol-4-sulfonate isomer, is a widely used expectorant in cough syrups and cold remedies.[1] Despite its long history of medicinal use, a detailed crystal structure was not determined until recently, which is surprising given the existence of two isomers.[1][2] This guide focuses on the solid-state properties of the commercially available form, which has been identified as potassium guaiacol-4-sulfonate hemihydrate.[1][2] The analysis reveals that it crystallizes in the monoclinic space group C2/c and contains one water molecule for every two potassium guaiacolsulfonate moieties.[1]

The structural understanding of this active pharmaceutical ingredient is crucial for quality control and formulation development. This guide presents the key crystallographic data, the experimental methods used for its determination, and an overview of its dehydration behavior.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided detailed insights into the three-dimensional arrangement of atoms in this compound. The key crystallographic and structure refinement data are summarized in the tables below.

Crystal Data and Structure Refinement

The following table summarizes the fundamental crystallographic parameters and the details of the structure refinement for this compound.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 28.599(3)
b (Å) 4.7863(4)
c (Å) 15.018(1)
α (°) 90
β (°) 105.780(4)
γ (°) 90
Volume (ų) 1975.3(3)
Z 8
Calculated Density (g/cm³) 1.627
Absorption Coefficient (mm⁻¹) 0.693
F(000) 1008
Temperature (K) 298
Wavelength (Å) 0.71073
Goodness-of-fit on F² 1.053
Final R indices [I>2σ(I)] R1 = 0.0355, wR2 = 0.0963
R indices (all data) R1 = 0.0463, wR2 = 0.1032

Table 1: Crystallographic and Structure Refinement Data for this compound.[1]

Selected Bond Lengths and Angles

The intramolecular geometry of the guaiacolsulfonate anion is critical for its chemical properties. The following table presents selected bond lengths and angles. For a complete list, refer to the supporting information of the cited publication.[2]

Bond/AngleLength (Å) / Angle (°)
S(1)-O(1) 1.455(1)
S(1)-O(2) 1.459(1)
S(1)-O(3) 1.464(1)
S(1)-C(4) 1.777(2)
C(1)-O(4) 1.369(2)
C(2)-O(5) 1.364(2)
C(7)-O(5) 1.424(2)
O(1)-S(1)-O(2) 113.29(7)
O(1)-S(1)-O(3) 112.60(7)
O(2)-S(1)-O(3) 112.28(7)
O(1)-S(1)-C(4) 106.77(8)
O(2)-S(1)-C(4) 106.39(8)
O(3)-S(1)-C(4) 104.79(8)
C(2)-O(5)-C(7) 117.5(1)

Table 2: Selected Bond Lengths and Angles for this compound.[2]

Experimental Protocols

The characterization of this compound involved several key experimental techniques. The methodologies for sample preparation, single-crystal X-ray diffraction, and thermal analysis are detailed below.

Sample Preparation and Crystallization

A medicinal grade sample of potassium guaiacolsulfonate was used as the starting material.[1] Single crystals suitable for X-ray diffraction were obtained through recrystallization from an aqueous solution.

Protocol:

  • A portion of the commercial sample, containing irregularly shaped crystals, was partially dissolved in water.[3]

  • The solution was allowed to undergo slow evaporation, which resulted in the formation of polyhedral crystals.[3]

  • In a separate preparation, a portion of the sample was completely dissolved in pure water.[3]

  • Slow evaporation of this solution yielded pyramidal crystals.[3]

  • X-ray powder diffraction confirmed that both crystal morphologies were identical.[3]

The workflow for sample preparation and analysis can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis Analysis A Commercial PGS Sample B Partial Dissolution in Water A->B C Complete Dissolution in Water A->C J Thermal Analysis (TGA/DSC) A->J D Slow Evaporation B->D E Slow Evaporation C->E F Polyhedral Crystals D->F G Pyramidal Crystals E->G H Single-Crystal X-ray Diffraction F->H I X-ray Powder Diffraction G->I

Figure 1: Experimental workflow for the preparation and analysis of this compound crystals.
Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Protocol:

  • A single crystal obtained from the recrystallization process was mounted for data collection.[1]

  • Diffraction data was collected at 298 K using a diffractometer with monochromatic Mo Kα radiation (λ = 0.71073 Å).[1]

  • The structure was solved and refined using software packages such as WinGX and SHELXL-97.[1]

  • Non-hydrogen atoms were located, and hydrogen atoms were identified through successive difference Fourier maps.[1]

  • All atoms were included in the final least-squares refinement with applied restraints for O-H and C-H distances.[1]

Thermal Analysis

The dehydration behavior of this compound was investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Protocol:

  • A sample of this compound was heated in a TGA apparatus under a nitrogen atmosphere.[3]

  • The temperature was ramped to observe weight loss corresponding to the removal of water molecules.

  • Dehydration was observed to begin above 380 K.[2]

  • To study the dehydration kinetics, X-ray diffraction patterns were registered at regular time intervals while heating the sample.[1]

  • The resulting patterns were analyzed using Rietveld refinement to determine the mass fractions of the hemihydrate and anhydrate phases over time.[1]

The dehydration process can be represented by the following relationship:

G Hemihydrate PGS Hemihydrate (C7H7KO5S·½H2O) Anhydrate PGS Anhydrate (C7H7KO5S) Hemihydrate->Anhydrate Heat (> 380 K) Water Water (H2O) Hemihydrate->Water Dehydration Anhydrate->Hemihydrate Ambient Humidity

Figure 2: Reversible dehydration and rehydration relationship of potassium guaiacolsulfonate.

Structural Features and Dehydration Behavior

The crystal structure of this compound reveals that water molecules are located in channels parallel to the b-axis.[4] This arrangement facilitates their removal upon heating. The dehydration process is displacive, meaning the overall crystal structure of the resulting anhydrate is similar to that of the hemihydrate, with nearly identical unit cell parameters.[1][2]

The dehydration kinetics indicate that at a temperature of 393 K, the process does not go to completion under atmospheric conditions, suggesting that the partial pressure of atmospheric water vapor plays a role.[1] The structural adjustments that occur upon the loss of water are driven by electrostatic interactions between the ions, similar to the displacements observed during thermal expansion.[1][2]

Under ambient conditions with humidity, the anhydrate form is not stable and will transform back into the hemihydrate.[1][2] This reversible process highlights the importance of controlled storage conditions for this pharmaceutical ingredient.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate is an active pharmaceutical ingredient (API) widely utilized for its expectorant properties in the treatment of respiratory conditions. Despite its long history of medicinal use, a detailed understanding of its solid-state properties is crucial for formulation development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing fundamental processes related to its synthesis and analysis.

Chemical Identity and General Properties

Potassium guaiacolsulfonate is an aromatic sulfonic acid, typically available as a hemihydrate.[1][2] It is a white to slightly yellow crystalline powder.[3][4] Commercial preparations often consist of a mixture of isomers, predominantly the potassium salt of 4-hydroxy-3-methoxybenzenesulfonic acid, with a smaller amount of the 3-hydroxy-4-methoxybenzenesulfonic acid isomer.[5][6]

Table 1: Chemical Identifiers and Formula

PropertyValueReferences
Chemical Name Potassium 4-hydroxy-3-methoxybenzenesulfonate hemihydrate[7][8]
Synonyms Sulfogaiacol, Potassium Sulfoguaiacolate, Thiocol[8][9][10][11]
Molecular Formula C₇H₇KO₅S · 0.5H₂O[7]
Molecular Weight 251.30 g/mol (Hemihydrate)242.30 g/mol (Anhydrous)[7]
CAS Number 78247-49-1 (for Hemihydrate)[1][7][9][12]

Physical and Chemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and bioavailability.

Solubility

The compound exhibits good solubility in water and is also soluble in other polar solvents.[3] Quantitative solubility data varies across sources, which may be due to differences in experimental conditions or isomeric composition.

Table 2: Solubility Data

SolventConcentrationMolarity (approx.)References
Water5 mg/mL9.94 mM[9][12]
Ethanol5 mg/mL-[9]
GlycerolSoluble-[3]
DMSO5 mg/mL9.94 mM[9][12]
DMSO50 mg/mL99.48 mM[1]
Thermal Properties and Stability

Thermogravimetric analysis reveals that the dehydration of the hemihydrate form begins at temperatures above 380 K (107 °C).[13] The resulting anhydrate has a similar crystal structure but is not stable under ambient humidity, readily converting back to the hemihydrate form.[13] The compound should be stored in well-closed, light-resistant containers.[7]

Table 3: Physical and Chemical Parameters

PropertyValueReferences
Appearance White to slightly yellow crystalline powder[3][4]
Water Content 3.0% - 6.0% (USP Method)3.69% m/m (Karl Fischer)[7][14]
Dehydration Temp. > 380 K (107 °C)[13]
Storage Preserve in well-closed, light-resistant containers at 2-8°C[3][7]
Stability Stable under recommended storage conditions[15]

Crystallographic Properties

Single-crystal X-ray analysis has provided detailed insight into the solid-state structure of this compound.

Table 4: Crystallographic Data

ParameterValueReferences
Crystal System Monoclinic[13][14]
Space Group C2/c[13][14]
Asymmetric Unit One potassium cation (K⁺), one guaiacol-4-sulfonate anion, and half a water molecule[14]

The crystal structure contains one water molecule for every two formula units of potassium guaiacolsulfonate, confirming its status as a hemihydrate.[16] These water molecules are located within channels in the crystal lattice, which facilitates their removal upon heating.[13]

Experimental Protocols

Accurate characterization of potassium guaiacolsulfonate relies on a range of analytical techniques. The methodologies for key experiments are detailed below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional arrangement of atoms in the crystal.

  • Sample Preparation: Crystals suitable for analysis are obtained by recrystallization from an aqueous solution through slow evaporation.[14]

  • Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using software packages like SHELXL-97, and the structure is refined to yield a final, accurate model of the crystal lattice.[16]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and dehydration behavior of the compound.

  • Principle: A sample is placed in a high-precision balance located inside a furnace. The weight of the sample is monitored continuously as the temperature is increased at a constant rate.

  • Methodology: A small, accurately weighed sample of this compound is heated in a crucible. The furnace temperature is programmed to ramp up, for example, at 10 K/min.[13] The atmosphere can be controlled (e.g., nitrogen or air).[17] Weight loss corresponding to the loss of water molecules is recorded as a function of temperature, allowing for the determination of the dehydration temperature and water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the assay and determination of isomeric purity in potassium guaiacolsulfonate.

  • Objective: To separate and quantify potassium guaiacolsulfonate and its isomers from other components in a sample.

  • Sample Preparation: An accurately weighed amount of the sample powder (e.g., equivalent to 25 mg of the API) is dissolved in a suitable diluent, such as a methanol-water mixture (20:80, v/v), to a final volume of 100 mL. The solution is then filtered through a 0.45 µm membrane filter before injection.[18]

  • Chromatographic Conditions (Example):

    • Column: C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[5][19]

    • Mobile Phase: A gradient or isocratic mixture. An example is a gradient of methanol and a 0.02 M aqueous solution of an ion-pairing agent like tetrabutylammonium sulfate.[18][19]

    • Flow Rate: Typically 1.0 mL/min.[5][19]

    • Detection: UV detection at a wavelength such as 280 nm or 254 nm.[5][18][19]

    • Temperature: Column maintained at a constant temperature, e.g., 25°C.[19]

  • Quantification: The peak area from the chromatogram is compared to that of a certified reference standard to determine the concentration.[7]

United States Pharmacopeia (USP) Identification Tests

The USP provides standardized methods for confirming the identity of the substance.

  • Infrared Absorption <197M>: The infrared spectrum of a previously dried sample is compared to the spectrum of a USP Potassium Guaiacolsulfonate Reference Standard. The spectra should exhibit maxima at the same wavelengths.[7]

  • Ultraviolet Absorption <197U>: A solution with a concentration of 50 µg/mL is prepared as directed in the official assay. The UV absorbance spectrum is measured and compared to the reference standard.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of potassium guaiacolsulfonate.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process Steps cluster_product Final Product Guaiacol Guaiacol (o-Methoxyphenol) Sulfonation Sulfonation Reaction Guaiacol->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., H₂SO₄, Chlorosulfonic Acid) SulfonatingAgent->Sulfonation Neutralization Neutralization / Salt Formation (with Potassium Carbonate or Hydroxide) Sulfonation->Neutralization Forms mixture of isomeric sulfonic acids Purification Purification & Recrystallization (from aqueous solution) Neutralization->Purification Forms potassium salt FinalProduct Potassium Guaiacolsulfonate Hemihydrate Crystals Purification->FinalProduct

Caption: General workflow for the synthesis of potassium guaiacolsulfonate.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh 1. Accurately weigh sample and reference standard Dissolve 2. Dissolve in diluent (e.g., Methanol/Water) Weigh->Dissolve Filter 3. Filter solution (0.45 µm filter) Dissolve->Filter Inject 4. Inject onto HPLC system Filter->Inject Separate 5. Isocratic/Gradient Separation (C8 or C18 column) Inject->Separate Detect 6. UV Detection (e.g., 280 nm) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate Concentration (vs. Reference Standard) Integrate->Calculate

Caption: Experimental workflow for HPLC assay of potassium guaiacolsulfonate.

Dehydration_Cycle Dehydration and Rehydration Cycle Hemihydrate Hemihydrate Form (C₇H₇KO₅S · 0.5H₂O) Stable at Ambient Conditions Anhydrate Anhydrate Form (C₇H₇KO₅S) Metastable Hemihydrate->Anhydrate  Heat > 380 K (TGA) - 0.5 H₂O Anhydrate->Hemihydrate  Exposure to Ambient Humidity + 0.5 H₂O

Caption: Reversible dehydration-rehydration of potassium guaiacolsulfonate.

References

"Potassium guaiacolsulfonate hemihydrate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of potassium guaiacolsulfonate hemihydrate, a widely used expectorant in pharmaceutical formulations. This document details its molecular characteristics, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference and comparison.

Core Molecular and Physical Properties

This compound is an aromatic sulfonic acid salt that functions as a mucolytic agent.[1][2] It is known to thin mucus in the lungs, which helps to reduce chest congestion by making coughs more productive.[1][3][4] The compound is typically a white to slightly yellow crystalline powder.[5]

There are discrepancies in the reported molecular formula and weight in commercially available sources and scientific databases. This may be due to the substance existing as a mixture of isomers or in a dimeric form. The most commonly cited formulas and corresponding molecular weights are summarized below.

Table 1: Molecular and Physicochemical Data of this compound
PropertyValue (Monomer)Value (Dimer)References
Chemical Formula C₇H₇KO₅S·½H₂OC₁₄H₁₆K₂O₁₁S₂[5][6],[2][7][8][9]
Molecular Weight 242.29 g/mol 502.6 g/mol [5][6],[2][7][8][9]
CAS Number 16241-25-178247-49-1[6],[2][7][8]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[5]
Solubility Soluble in water; soluble in ethanol and glycerolDMSO: 50 mg/mL (99.48 mM)[5],[2]

Synthesis and Manufacturing

The synthesis of potassium guaiacolsulfonate typically involves the sulfonation of guaiacol (o-methoxyphenol).[10] A common laboratory-scale and industrial preparation method involves the reaction of guaiacol with a sulfonating agent, such as sulfonyl chloride, followed by a reaction with potassium carbonate to form the potassium salt.[5] The temperature of the sulfonation reaction is a critical parameter to control, as it influences the position of the sulfonic acid group on the aromatic ring.[10]

Logical Workflow for Synthesis

G General Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Guaiacol Guaiacol (o-methoxyphenol) Sulfonation Sulfonation Reaction Guaiacol->Sulfonation SulfonatingAgent Sulfonating Agent (e.g., Sulfonyl Chloride) SulfonatingAgent->Sulfonation Neutralization Neutralization with Potassium Carbonate Sulfonation->Neutralization FinalProduct Potassium Guaiacolsulfonate Neutralization->FinalProduct G Mechanism of Expectorant Action cluster_drug Drug Administration cluster_physiological Physiological Response cluster_outcome Clinical Outcome Drug Potassium Guaiacolsulfonate Stimulation Stimulation of Bronchial Mucosa Glands Drug->Stimulation IncreasedSecretion Increased Volume of Bronchial Secretions Stimulation->IncreasedSecretion DecreasedViscosity Decreased Viscosity of Mucus Stimulation->DecreasedViscosity EasierExpulsion Facilitated Mucus Expulsion IncreasedSecretion->EasierExpulsion DecreasedViscosity->EasierExpulsion Relief Relief of Chest Congestion EasierExpulsion->Relief G Quality Control Testing Workflow cluster_sample Sample Preparation cluster_tests Analytical Tests cluster_results Data Analysis and Verification Sample Potassium Guaiacolsulfonate Sample SolutionPrep Prepare Solutions (e.g., 1 in 10, 50 µg/mL) Sample->SolutionPrep IR Infrared Absorption SolutionPrep->IR UV Ultraviolet Absorption SolutionPrep->UV PotassiumTest Qualitative Test for Potassium SolutionPrep->PotassiumTest HPLC HPLC Assay SolutionPrep->HPLC Compare Compare Spectra/Results with Reference Standard IR->Compare UV->Compare PotassiumTest->Compare HPLC->Compare Verify Verify Conformance to Specifications Compare->Verify

References

An In-depth Technical Guide on Potassium Guaiacolsulfonate Hemihydrate in Acute Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium guaiacolsulfonate hemihydrate is an expectorant medication utilized in the management of productive cough associated with acute respiratory tract infections. Its primary function is to facilitate the clearance of mucus from the airways. This technical guide synthesizes the available scientific information regarding its mechanism of action, clinical data, and the experimental methodologies used to evaluate its effects. Due to a scarcity of detailed molecular studies on potassium guaiacolsulfonate itself, this document leverages data from the closely related expectorant, guaifenesin, to provide a more comprehensive, albeit extrapolated, understanding. The guide includes quantitative data from a key clinical trial, details of relevant experimental protocols, and visualizations of the proposed physiological and hypothetical molecular signaling pathways.

Introduction

Acute respiratory tract infections are frequently characterized by an increase in mucus production and viscosity, leading to airway congestion and a productive cough. Expectorants are a class of drugs that aim to alleviate these symptoms by improving the clearance of airway secretions. This compound is one such agent, believed to render mucus less viscous and easier to expel. This guide provides a detailed examination of the scientific evidence supporting its use and explores its potential mechanisms of action at both a physiological and molecular level.

Mechanism of Action

The precise mechanism of action for potassium guaiacolsulfonate has not been fully elucidated in the scientific literature. However, based on its chemical structure as a derivative of guaiacol and its classification as an expectorant, two primary mechanisms are proposed, largely inferred from studies on the related compound, guaifenesin.

Direct Action on Airway Epithelial Cells

In vitro studies on the related expectorant guaifenesin suggest a direct effect on airway epithelial cells. This includes the suppression of mucin (specifically MUC5AC) production and secretion. By reducing the amount of mucin released into the airway lumen, the overall viscosity and elasticity of the mucus may be decreased, facilitating its removal through mucociliary clearance and coughing.

Indirect Action via the Gastro-Pulmonary Reflex

A second, indirect mechanism involves the stimulation of a vagal nerve reflex. It is hypothesized that oral administration of guaiacol derivatives irritates the gastric mucosa, which in turn activates afferent nerve fibers of the vagus nerve. This afferent signal is relayed to the brainstem, leading to a reflex efferent stimulation of the airways via parasympathetic vagal pathways. This efferent response is thought to increase the secretion of a more watery, less viscous mucus from the submucosal glands in the respiratory tract.

Quantitative Data from Clinical Trials

Direct clinical trial data quantifying the effects of potassium guaiacolsulfonate on sputum properties are limited. However, a notable study on the related expectorant guaifenesin provides valuable insights.

Table 1: Effect of Guaifenesin on Sputum Properties in Acute Respiratory Tract Infections

ParameterGuaifenesin Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
Sputum Volume (24h, mL)10.5 ± 14.39.1 ± 11.80.41
Sputum Percent Solids (%)3.6 ± 2.13.5 ± 2.00.69
Sputum Interfacial Tension (dyn/cm)33.6 ± 5.933.8 ± 5.70.88
Sputum Elasticity (G', Pa)1.2 ± 1.51.1 ± 1.30.71
Sputum Viscosity (η', Pa·s)0.6 ± 0.80.5 ± 0.60.45
Sputum Mechanical Impedance (G*, Pa)1.4 ± 1.71.3 ± 1.50.75

Data from a multicenter, randomized, double-blind, placebo-controlled trial in adolescents and adults with productive cough from an acute respiratory tract infection. Participants received 1200 mg extended-release guaifenesin or placebo twice daily for 7 days.

The results of this study indicated no statistically significant differences between the guaifenesin and placebo groups for any of the measured sputum properties.

Experimental Protocols

Protocol for Sputum Rheology Measurement

This protocol outlines the general steps for measuring the viscoelastic properties of sputum, as adapted from methodologies used in clinical trials.

  • Sputum Collection: Sputum is collected from patients, often induced by inhalation of hypertonic saline (e.g., 6% NaCl). Saliva is carefully removed by aspiration.

  • Sample Preparation: The mucus plug is homogenized, for example, by vortexing for 30 seconds.

  • Rheological Measurement:

    • A rotational rheometer with a cone-plate or parallel-plate geometry is used.

    • The sample is loaded onto the rheometer plate, and the temperature is maintained at 37°C. A solvent trap is used to prevent sample dehydration.

    • Oscillatory Shear Tests:

      • Amplitude Sweep: To determine the linear viscoelastic region (LVR), a strain sweep is performed at a constant frequency (e.g., 1 Hz) with increasing strain amplitude.

      • Frequency Sweep: Within the LVR, a frequency sweep is performed at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

    • Data Analysis: The elastic modulus (G'), viscous modulus (G''), and mechanical impedance (G*) are calculated.

Protocol for In Vivo Evaluation of Expectorant Efficacy in Animal Models

This protocol describes a general method for assessing the expectorant activity of a compound in a preclinical animal model.

  • Animal Model: A suitable animal model is chosen, such as rats or guinea pigs.

  • Induction of Mucus Secretion: To stimulate mucus production, animals can be exposed to an irritant such as sulfur dioxide vapor or instilled with a secretagogue like lipopolysaccharide (LPS) into the trachea.

  • Test Compound Administration: The test compound (e.g., potassium guaiacolsulfonate) is administered orally at various doses. A control group receives the vehicle.

  • Collection of Respiratory Tract Fluid: After a specified time, the animals are euthanized, and the trachea is exposed. A tracheal wash is performed by instilling and then aspirating a known volume of saline.

  • Analysis of Tracheal Fluid:

    • Volume: The volume of the recovered fluid is measured.

    • Mucin Content: The concentration of mucins (e.g., MUC5AC) in the fluid is quantified using an enzyme-linked immunosorbent assay (ELISA).

    • Viscoelasticity: The rheological properties of the collected fluid can be analyzed as described in the sputum rheology protocol.

  • Data Analysis: The effects of the test compound on the volume, mucin content, and viscoelasticity of the respiratory tract fluid are compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Physiological Mechanism of Action

The following diagram illustrates the proposed gastro-pulmonary reflex mechanism for expectorants like potassium guaiacolsulfonate.

G cluster_0 Oral Administration Stomach Stomach Vagus_Afferent Vagal Afferent Nerve Fibers Stomach->Vagus_Afferent Stimulation Brainstem Brainstem Vagus_Afferent->Brainstem Signal Transmission Vagus_Efferent Vagal Efferent Nerve Fibers Brainstem->Vagus_Efferent Reflex Activation Airway_Glands Airway Submucosal Glands Vagus_Efferent->Airway_Glands Innervation Mucus_Secretion Increased, Less Viscous Mucus Secretion Airway_Glands->Mucus_Secretion Secretion KGS Potassium Guaiacolsulfonate KGS->Stomach Irritation of Gastric Mucosa

Figure 1: Proposed Gastro-Pulmonary Vagal Reflex Pathway.

Hypothetical Molecular Signaling in Airway Epithelial Cells

The following diagram presents a hypothetical signaling pathway for the direct action of an expectorant on an airway epithelial cell, leading to reduced mucin production. This is an inferred pathway as direct evidence for potassium guaiacolsulfonate is lacking.

G cluster_0 Airway Lumen cluster_1 Airway Epithelial Cell Mucus Mucus Layer Expectorant Expectorant (e.g., Guaifenesin) Receptor Unknown Receptor/ Cellular Target Expectorant->Receptor Interaction Signaling_Cascade Intracellular Signaling Cascade (Hypothetical) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factor Inhibition Nucleus Nucleus Transcription_Factor->Nucleus Translocation MUC5AC_Gene MUC5AC Gene MUC5AC_mRNA MUC5AC mRNA MUC5AC_Gene->MUC5AC_mRNA Transcription MUC5AC_Protein MUC5AC Protein (Mucin) MUC5AC_mRNA->MUC5AC_Protein Translation Secretory_Granule Secretory Granule MUC5AC_Protein->Secretory_Granule Packaging Exocytosis Exocytosis Secretory_Granule->Exocytosis Fusion with Apical Membrane Exocytosis->Mucus Release

Figure 2: Hypothetical Direct Action on Mucin Production.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for studying the effects of a compound on mucin production in cultured airway epithelial cells.

G cluster_0 Analysis Culture Culture Human Airway Epithelial Cells (Air-Liquid Interface) Treatment Treat with Potassium Guaiacolsulfonate (Varying Concentrations) Culture->Treatment Collection Collect Apical Wash and Cell Lysate Treatment->Collection ELISA MUC5AC/MUC5B ELISA Collection->ELISA Protein Quantification RT_qPCR RT-qPCR for MUC5AC/MUC5B mRNA Collection->RT_qPCR Gene Expression Analysis Rheology Microrheology of Secreted Mucus Collection->Rheology Viscoelasticity Measurement

Figure 3: In Vitro Experimental Workflow.

Conclusion

This compound is an established expectorant, though the specific molecular details of its mechanism of action are not well-defined in the current scientific literature. The available evidence, largely extrapolated from the related compound guaifenesin, points towards a dual mechanism involving both a direct effect on airway epithelial cells to reduce mucin production and an indirect action via a gastro-pulmonary vagal reflex to increase the volume and decrease the viscosity of airway secretions. Clinical data on guaifenesin, however, have not consistently demonstrated a significant effect on sputum properties in acute respiratory infections. Further research is warranted to elucidate the precise molecular targets and signaling pathways of potassium guaiacolsulfonate and to conduct robust clinical trials to quantify its efficacy on sputum rheology and patient-reported outcomes.

Methodological & Application

Application Notes and Protocols: Potassium Guaiacolsulfonate Hemihydrate in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium guaiacolsulfonate hemihydrate in combination with other active pharmaceutical ingredients. The following sections detail the rationale for these combinations, present available quantitative data, outline experimental protocols for analysis and efficacy testing, and visualize relevant biological pathways and workflows.

Introduction to Combination Therapies

Potassium guaiacolsulfonate is an expectorant that works by thinning and loosening mucus in the airways, making it easier to cough up.[1] It is commonly used for symptomatic relief of cough and chest congestion.[2] To enhance its therapeutic effect, potassium guaiacolsulfonate is frequently formulated with other active ingredients that target different aspects of cough and cold symptoms. These combinations aim to provide a multi-pronged approach to symptom relief.

Commonly combined active ingredients include:

  • Antitussives (Cough Suppressants): Such as dextromethorphan and hydrocodone, which act on the cough center in the brain to reduce the urge to cough.[1][3]

  • Antihistamines: Like chlorpheniramine, to alleviate symptoms of allergy and the common cold, such as sneezing and runny nose.

  • Decongestants: To relieve nasal stuffiness.

The primary rationale for these combinations is the potential for synergistic effects, leading to improved overall efficacy in managing complex cold and cough symptoms.

Quantitative Data on Combination Formulations

While extensive clinical data demonstrating clear synergistic effects are limited in publicly available literature, the following tables summarize the compositions of some common combination products and available clinical efficacy data.

Active Ingredient 1ConcentrationActive Ingredient 2ConcentrationProduct TypeReference
Potassium Guaiacolsulfonate300mg/5mlHydrocodone Bitartrate4.5mg/5mlOral Solution[4]
Potassium Guaiacolsulfonate300mg/5mlDextromethorphan Hydrobromide15mg/5mlOral Solution[3]

Clinical Efficacy Data:

A randomized clinical trial comparing guaifenesin (a similar expectorant) alone versus in combination with codeine or dextromethorphan for cough due to uncomplicated respiratory tract infections showed no statistically significant differences among the treatment groups in terms of cough relief at day 2 and day 4.[5] This suggests that for certain patient populations, the addition of an antitussive may not provide a significant benefit over an expectorant alone.

Treatment GroupOutcome MeasureResultp-valueReference
GuaifenesinCough Relief (Day 2)No significant difference>0.05[5]
Guaifenesin + CodeineCough Relief (Day 2)No significant difference>0.05[5]
Guaifenesin + DextromethorphanCough Relief (Day 2)No significant difference>0.05[5]

Experimental Protocols

Simultaneous Quantification of Active Ingredients by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of potassium guaiacolsulfonate and other active ingredients in a pharmaceutical formulation. This method is essential for quality control and stability testing of combination products.

Principle: Reversed-phase HPLC separates the compounds based on their polarity. A C8 or C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. Detection is typically performed using a UV detector.

Materials and Reagents:

  • HPLC system with UV detector

  • Analytical column (e.g., C8, 250 mm x 4.6 mm, 5 µm)

  • Reference standards for potassium guaiacolsulfonate and other active ingredients

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium sulfate

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Mobile Phase Preparation: Prepare a 0.02 M solution of tetrabutylammonium sulfate in water. The mobile phase will be a gradient mixture of this solution and methanol.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in the mobile phase to prepare stock solutions. Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation: For a pediatric oral powder, accurately weigh the powder, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.[6] For syrup formulations, a dilution step with the mobile phase may be necessary.

  • Chromatographic Conditions:

    • Column: C8 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient elution with 0.02 M tetrabutylammonium sulfate and methanol.[6]

    • Flow Rate: 1.0 mL/min[6]

    • Injection Volume: 20 µL[6]

    • Detection Wavelength: 280 nm[6]

    • Column Temperature: 25°C[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. Identify and quantify the peaks based on the retention times and peak areas of the standards.

In Vitro Mucus Viscosity Assay

This protocol provides a method to evaluate the mucolytic (mucus-thinning) activity of potassium guaiacolsulfonate and its combinations with other drugs using an in vitro model with porcine gastric mucin.

Principle: The viscoelasticity of a mucus simulant (porcine gastric mucin) is measured before and after treatment with the test compounds. A decrease in viscosity indicates mucolytic activity.

Materials and Reagents:

  • Porcine Gastric Mucin

  • Tris-HCl buffer (pH 7.0)

  • Potassium guaiacolsulfonate

  • Other active ingredients for combination testing

  • Rheometer or viscometer

  • Incubator (37°C)

Procedure:

  • Mucin Solution Preparation: Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer.[7]

  • Treatment: Add the test compound(s) (potassium guaiacolsulfonate alone or in combination) to the mucin solution at various concentrations. A control sample with no added drug should also be prepared.

  • Incubation: Incubate the samples at 37°C for 30 minutes.[7]

  • Viscosity Measurement:

    • Measure the viscoelasticity of each sample using a rheometer.

    • The glass plate method can also be used as a simpler alternative to a rheometer.[7]

  • Data Analysis: Compare the viscosity of the treated samples to the control sample. A significant reduction in viscosity indicates mucolytic activity. The synergistic effect of a combination can be evaluated by comparing the effect of the combination to the sum of the effects of the individual drugs.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Muco-regulation and Cough Suppression

The following diagram illustrates the proposed signaling pathways involved in the therapeutic effects of a combination of potassium guaiacolsulfonate and an antitussive like dextromethorphan.

Signaling_Pathway cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_brain Brainstem cluster_drugs Mucus Thick Mucus CoughReceptors Cough Receptors in Airway Mucus->CoughReceptors Stimulates GobletCell Goblet Cell GobletCell->Mucus Secretes Mucin CoughCenter Cough Center CoughEffector Cough Effector Muscles CoughCenter->CoughEffector Efferent Signal KGS Potassium Guaiacolsulfonate KGS->GobletCell Reduces Mucin Production & Viscosity Antitussive Antitussive (e.g., Dextromethorphan) Antitussive->CoughCenter Suppresses Activity CoughReceptors->CoughCenter Afferent Signal Cough Cough CoughEffector->Cough Induces Cough

Caption: Proposed mechanism of action for combination therapy.

Experimental Workflow for HPLC Analysis

The following diagram outlines the workflow for the simultaneous quantification of active ingredients in a combination drug product using HPLC.

HPLC_Workflow Start Start PrepStandard Prepare Standard Solutions (KGS & Other APIs) Start->PrepStandard PrepSample Prepare Sample Solution (from Combination Product) Start->PrepSample HPLCSetup Set Up HPLC System - Column: C8 - Mobile Phase Gradient - Detector: UV at 280 nm PrepStandard->HPLCSetup PrepSample->HPLCSetup InjectStandard Inject Standard Solutions HPLCSetup->InjectStandard InjectSample Inject Sample Solution InjectStandard->InjectSample GetData Acquire Chromatograms InjectSample->GetData AnalyzeData Analyze Data - Identify Peaks by Retention Time - Quantify by Peak Area GetData->AnalyzeData Report Generate Report AnalyzeData->Report

Caption: Workflow for HPLC analysis of combination products.

Experimental Workflow for In Vitro Mucus Viscosity Assay

This diagram illustrates the steps involved in assessing the mucolytic activity of a drug combination in vitro.

Viscosity_Workflow Start Start PrepMucin Prepare 20% Porcine Gastric Mucin Solution Start->PrepMucin PrepTreatments Prepare Treatment Groups - Control (No Drug) - KGS Alone - Other API Alone - KGS + Other API Combination PrepMucin->PrepTreatments Incubate Incubate Samples (37°C for 30 min) PrepTreatments->Incubate MeasureViscosity Measure Viscoelasticity (Rheometer or Glass Plate Method) Incubate->MeasureViscosity Analyze Analyze and Compare Results - % Viscosity Reduction vs. Control - Assess for Synergy MeasureViscosity->Analyze Conclusion Draw Conclusions Analyze->Conclusion

References

Application Notes and Protocols for Potassium Guaiacolsulfonate Hemihydrate in Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate hemihydrate is recognized primarily for its expectorant properties, aiding in the loosening and thinning of mucus in the respiratory tract.[1][2] Its application in pharmaceutical formulations is typically for the symptomatic relief of cough and congestion associated with respiratory infections.[1] For researchers and drug development professionals, understanding the appropriate dosage and experimental methodology for animal studies is crucial for preclinical efficacy and safety assessment.

This document provides a framework for calculating dosages and outlines general experimental protocols for evaluating this compound in animal models. It is important to note that publicly available data on specific dosages and detailed protocols for this compound in animal studies are limited. Therefore, the following protocols are based on general principles of pharmacology and toxicology and should be adapted and validated for specific research needs.

Quantitative Data Summary

The primary quantitative toxicity data available for this compound is the median lethal dose (LD50) in mice. This value is a critical starting point for estimating dosages for further studies.

ParameterAnimal ModelRoute of AdministrationValueReference
Acute Oral LD50MouseOral1800 mg/kg[3]

Note: No specific data from sub-chronic or chronic toxicity studies, or from efficacy studies in animal models for this compound were identified in the public domain. The provided protocols are therefore generalized and should be adapted with caution.

Dosage Calculation for Animal Experiments

General Principles

The calculation of appropriate dosages for animal experiments is a critical step to ensure both the ethical treatment of animals and the validity of the study results. The process typically begins with available toxicological data, such as the LD50, to establish a safe starting dose.

Estimating Doses for Efficacy Studies

For efficacy studies, doses are typically a fraction of the LD50. A common starting point is to use 1/10th, 1/20th, or even a smaller fraction of the LD50 as the highest dose in a dose-response study. For this compound, with an oral LD50 of 1800 mg/kg in mice, a starting dose range for an expectorant efficacy study could be:

  • High Dose: 180 mg/kg (1/10th of LD50)

  • Mid Dose: 90 mg/kg (1/20th of LD50)

  • Low Dose: 45 mg/kg (1/40th of LD50)

These doses should be adjusted based on preliminary pilot studies and observational data.

Estimating Doses for Toxicity Studies

For sub-chronic toxicity studies, a range of doses is selected to identify a No-Observed-Adverse-Effect-Level (NOAEL). These doses are also typically derived from the acute LD50 value. A potential dosing scheme for a 28-day or 90-day oral toxicity study in rats could be:

  • High Dose: A dose that is expected to produce some toxicity but not mortality (e.g., 1/5th to 1/10th of the rodent LD50, adjusted for species).

  • Mid Dose: An intermediate dose.

  • Low Dose: A dose that is not expected to produce any adverse effects, potentially several-fold higher than the anticipated efficacious dose.

Experimental Protocols

The following are generalized protocols. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Protocol for Evaluating Expectorant Activity in Mice (Phenol Red Secretion Model)

This protocol is a common method for assessing expectorant activity by measuring the secretion of a dye in the trachea.

Materials:

  • This compound

  • Vehicle (e.g., distilled water, saline)

  • Phenol red solution (5% in saline)

  • Ammonium chloride (positive control, e.g., 150 mg/kg)

  • Anesthetic agent

  • Spectrophotometer

Procedure:

  • Animal Acclimation: Acclimate male ICR mice (20-25 g) for at least one week with free access to food and water.

  • Grouping: Randomly divide mice into groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (Ammonium chloride)

    • This compound (Low, Mid, High doses)

  • Dosing: Administer the test substance or controls orally (p.o.) once daily for a predetermined period (e.g., 7 days).

  • Phenol Red Injection: On the final day of treatment, 60 minutes after the last dose, inject phenol red solution intraperitoneally (i.p.).

  • Euthanasia and Sample Collection: 30 minutes after the phenol red injection, euthanize the mice.

  • Tracheal Lavage: Dissect the trachea and wash it with a fixed volume of saline.

  • Analysis: Centrifuge the tracheal lavage fluid. Add NaOH to the supernatant to stabilize the color of the phenol red. Measure the absorbance of the solution using a spectrophotometer at 546 nm.

  • Data Interpretation: An increase in the amount of phenol red in the tracheal lavage fluid compared to the vehicle control group indicates enhanced tracheal secretion and thus, expectorant activity.

General Protocol for a 28-Day Oral Toxicity Study in Rats

This protocol outlines a general procedure for assessing the sub-acute toxicity of a substance when administered orally.

Materials:

  • This compound

  • Vehicle (e.g., distilled water)

  • Sprague-Dawley rats (equal numbers of males and females)

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week.

  • Grouping: Randomly assign rats to groups (n=10 per sex per group):

    • Vehicle Control

    • Low Dose

    • Mid Dose

    • High Dose

  • Dosing: Administer the test substance or vehicle daily by oral gavage for 28 consecutive days.

  • Observations:

    • Daily: Record clinical signs of toxicity, morbidity, and mortality.

    • Weekly: Record body weight and food consumption.

  • Clinical Pathology: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology:

    • Perform a thorough gross necropsy on all animals.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).

    • Preserve organs and tissues in a fixative (e.g., 10% neutral buffered formalin) for histopathological examination.

  • Data Analysis: Analyze data for statistically significant differences between the treated and control groups. The highest dose level that does not produce any significant adverse effects is determined as the NOAEL.

Signaling Pathways and Mechanism of Action

Currently, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways modulated by this compound. Its mechanism of action is generally described as a direct or indirect stimulation of the secretory glands in the respiratory tract, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.

Mandatory Visualizations

G cluster_0 Expectorant Activity Workflow acclimation Animal Acclimation (e.g., 1 week) grouping Random Grouping (Control, Positive, Test Groups) acclimation->grouping dosing Daily Oral Dosing (e.g., 7 days) grouping->dosing phenol_red Phenol Red Injection (i.p.) dosing->phenol_red euthanasia Euthanasia & Sample Collection phenol_red->euthanasia lavage Tracheal Lavage euthanasia->lavage analysis Spectrophotometric Analysis lavage->analysis data Data Interpretation analysis->data

Caption: Workflow for evaluating expectorant activity.

G cluster_1 28-Day Oral Toxicity Study Workflow acclimation Animal Acclimation (e.g., 1 week) grouping Random Grouping (Control, Low, Mid, High Dose) acclimation->grouping dosing Daily Oral Dosing (28 days) grouping->dosing observations In-life Observations (Daily/Weekly) dosing->observations pathology Clinical Pathology (Blood & Urine Analysis) necropsy Gross Necropsy & Organ Weights pathology->necropsy histopathology Histopathological Examination necropsy->histopathology noael NOAEL Determination histopathology->noael

Caption: Workflow for a 28-day oral toxicity study.

References

Application Notes and Protocols: Preparation of Potassium Guaiacolsulfonate Hemihydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate hemihydrate is an expectorant used to relieve cough and mucus in the chest associated with respiratory infections, the common cold, or allergies.[1][2] It functions by thinning mucus in the lungs, making it less sticky and easier to expel.[1] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in research and drug development. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder.[3] It is known to be soluble in water, ethanol, and glycerol.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the solubility and storage of this compound.

ParameterSolventConcentrationTemperatureStability of Stock Solution
Solubility Water~ 62.5 mg/mL (248.70 mM)[4]25°CSee storage conditions below
Water5 mg/mL (9.94 mM)[5]25°CSee storage conditions below
DMSO5 mg/mL (9.94 mM)[2][5]25°CSee storage conditions below
Ethanol5 mg/mL[5]25°CSee storage conditions below
Storage In solventNot specified-20°C1 month[1][2]
In solventNot specified-80°C6 months[1][2]
PowderNot specified-20°C3 years[2]

Note: Discrepancies in reported solubility values may be due to variations in experimental conditions or product purity. It is recommended to determine the solubility for your specific application.

Experimental Protocols

Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in water.

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

  • Solvent Addition: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle heating in a water bath or sonication can be used to aid dissolution.[1]

  • Volume Adjustment: Once the powder is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).

  • Sterilization: If the stock solution is intended for cell culture or other sterile applications, it is crucial to filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.[1]

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and initials of the preparer. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Avoid repeated freeze-thaw cycles.[2]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_sterile Sterilization (if required) cluster_store Storage weigh 1. Weigh Powder add_solvent 2. Add Solvent weigh->add_solvent dissolve 3. Dissolve add_solvent->dissolve adjust_volume 4. Adjust Volume dissolve->adjust_volume sterilize 5. Filter Sterilize (0.22 µm) adjust_volume->sterilize label_store 6. Label and Store sterilize->label_store storage_conditions Store at -20°C (1 month) or -80°C (6 months) label_store->storage_conditions

Caption: Workflow for preparing a sterile stock solution of this compound.

Mechanism of Action: Expectorant Effect

As an expectorant, potassium guaiacolsulfonate works by thinning and loosening mucus in the airways.[1] This action is thought to involve the stimulation of the mucous membranes in the respiratory tract, leading to the secretion of a more fluid mucus.[6] By reducing the viscosity and adhesiveness of the phlegm, it becomes easier to clear from the airways through coughing.[6]

G Simplified Mechanism of Action of Potassium Guaiacolsulfonate compound Potassium Guaiacolsulfonate mucous_membranes Stimulation of Respiratory Mucous Membranes compound->mucous_membranes mucus_secretion Increased Secretion of Fluid Mucus mucous_membranes->mucus_secretion viscosity Decreased Mucus Viscosity and Adhesion mucus_secretion->viscosity clearance Enhanced Mucociliary Clearance viscosity->clearance cough Productive Cough (Expulsion of Mucus) clearance->cough

Caption: Simplified diagram illustrating the expectorant mechanism of potassium guaiacolsulfonate.

Safety Precautions

When handling this compound powder and solutions, it is important to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water.[3] The compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7]

References

Application Notes and Protocols: Potassium Guaiacolsulfonate Hemihydrate as an Expectorant in Cough Syrups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate hemihydrate is an expectorant commonly used in cough syrups to alleviate symptoms of productive cough associated with respiratory infections.[1] Its primary function is to facilitate the expulsion of mucus from the respiratory tract. These application notes provide a comprehensive overview of its mechanism of action, protocols for its evaluation, and a summary of the available, albeit limited, quantitative data.

Chemical Structure and Properties:

  • Chemical Name: Potassium hydroxymethoxybenzenesulfonate hemihydrate

  • CAS Number: 78247-49-1

  • Molecular Formula: C₇H₇KO₅S · 0.5H₂O

  • Appearance: White crystalline powder

Mechanism of Action

Potassium guaiacolsulfonate is believed to exert its expectorant effect by thinning and loosening mucus (phlegm) in the lungs. This action makes the mucus less sticky and easier to expel through coughing, thereby reducing chest congestion.[1][2] The proposed mechanism involves the stimulation of receptors in the gastric mucosa, which in turn initiates a reflex secretion of more fluid respiratory tract secretions. This increase in fluid dilutes the viscous mucus, aiding in its clearance.

Signaling Pathway and Experimental Workflow

While the precise signaling pathway for the reflex mechanism is not fully elucidated in publicly available literature, a generalized workflow for evaluating the expectorant properties of a compound like this compound can be proposed.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Evaluation Compound Potassium Guaiacolsulfonate Hemihydrate Solution Mucus_Sample Sputum or Pig Gastric Mucin Compound->Mucus_Sample Incubation Rheometer Rheological Analysis (Viscosity, Elasticity) Mucus_Sample->Rheometer Animal_Model Animal Model (e.g., Rodent, Guinea Pig) Tracheal_Output Measurement of Tracheal Mucus Output Animal_Model->Tracheal_Output Cough_Assay Cough Response Assay Animal_Model->Cough_Assay Compound_Admin Oral Administration of Compound Compound_Admin->Animal_Model Human_Subjects Patients with Productive Cough Sputum_Analysis Sputum Volume & Rheology Analysis Human_Subjects->Sputum_Analysis Symptom_Scores Patient-Reported Symptom Scores Human_Subjects->Symptom_Scores Drug_Admin Administration of Cough Syrup Drug_Admin->Human_Subjects

Caption: General experimental workflow for evaluating expectorant activity.

Quantitative Data Summary

Specific quantitative data on the mucolytic efficacy of this compound, such as percentage reduction in mucus viscosity or elasticity at various concentrations, is not extensively available in peer-reviewed literature. Most clinical studies have evaluated this compound in combination with other active ingredients, making it difficult to isolate its specific contribution to the overall effect.

The following table outlines the types of quantitative data that would be essential for a comprehensive evaluation, though specific values for this compound are not currently available in the public domain.

ParameterMethod of MeasurementDesired Outcome for Expectorant ActivityReference Data Availability for Potassium Guaiacolsulfonate
In Vitro
Mucus ViscosityRotational RheometryDecrease in viscosityNot available
Mucus Elasticity (G')Oscillatory RheometryDecrease in elasticityNot available
Mucin SecretionELISA, Western BlotIncrease in lower viscosity mucin secretionNot available
In Vivo
Tracheal Mucus VelocityParticle TrackingIncrease in velocityNot available
Mucociliary ClearanceGamma ScintigraphyIncreased clearance rateNot available
Cough Frequency/IntensitySound Recording/ObservationIncreased productive coughsNot available
Clinical
Sputum VolumeGravimetric MeasurementIncrease in expectorated volumeLimited, often confounded by combination therapies
Sputum ViscoelasticitySputum RheometryDecrease in viscosity and elasticityNot available
Patient-Reported OutcomesValidated QuestionnairesImprovement in cough and congestion scoresLimited for single-agent therapy

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the expectorant properties of a compound like this compound. These are based on established methodologies in the field.

Protocol 1: In Vitro Mucolytic Activity Assessment by Rheology

Objective: To quantify the direct effect of this compound on the viscoelastic properties of mucus.

Materials:

  • This compound

  • Human sputum samples (from patients with productive cough) or commercially available porcine gastric mucin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotational rheometer with cone-plate or parallel-plate geometry

  • Incubator (37°C)

Methodology:

  • Sample Preparation:

    • If using human sputum, pool samples and homogenize gently.

    • If using porcine gastric mucin, prepare a solution (e.g., 5-10% w/v) in PBS and allow it to hydrate overnight at 4°C to form a consistent gel.

  • Compound Preparation: Prepare a stock solution of this compound in PBS. Create a dilution series to test a range of concentrations.

  • Incubation: Mix the mucus/mucin sample with the test compound solutions or a PBS control in a 9:1 ratio (sample:compound). Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Rheological Measurement:

    • Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Perform oscillatory measurements at a constant strain within the linear viscoelastic region to determine the elastic (G') and viscous (G'') moduli.

    • Perform steady shear measurements to determine the viscosity at different shear rates.

  • Data Analysis: Compare the viscosity and elasticity of the compound-treated samples to the control. Calculate the percentage reduction in these parameters for each concentration.

G Start Start Prepare_Mucus Prepare Mucus/Mucin Sample Start->Prepare_Mucus Prepare_Compound Prepare Potassium Guaiacolsulfonate Hemihydrate Solutions Start->Prepare_Compound Incubate Incubate Mucus with Compound (37°C) Prepare_Mucus->Incubate Prepare_Compound->Incubate Load_Rheometer Load Sample onto Rheometer Incubate->Load_Rheometer Measure_Rheology Perform Oscillatory and Steady Shear Measurements Load_Rheometer->Measure_Rheology Analyze_Data Analyze Viscosity and Elasticity Data Measure_Rheology->Analyze_Data End End Analyze_Data->End G Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer_Compound Oral Administration of Test Compound/Vehicle Acclimatize->Administer_Compound Inject_Tracer Intraperitoneal Injection of Phenol Red Administer_Compound->Inject_Tracer Collect_BAL Bronchoalveolar Lavage (BAL) Fluid Collection Inject_Tracer->Collect_BAL Quantify_Tracer Spectrophotometric Quantification of Phenol Red in BALF Collect_BAL->Quantify_Tracer Analyze_Data Compare Secretion Levels between Groups Quantify_Tracer->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Potassium Guaiacolsulfonate Hemihydrate for Laboratory Chemical Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium guaiacolsulfonate hemihydrate is an aromatic sulfonic acid salt widely recognized for its expectorant properties.[1][2] In the context of pharmaceutical and research applications, it is utilized for its ability to thin and loosen mucus in the respiratory tract, thereby facilitating its removal.[3][4] These application notes provide detailed protocols for the analytical quantification of this compound and for the in vitro assessment of its mucolytic/expectorant activity. Additionally, comprehensive physicochemical data is presented for laboratory reference.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for the preparation of solutions and for the design of experiments.

PropertyValueSource
Molecular Formula C₇H₇KO₅S · ½H₂O[5]
Molecular Weight 251.30 g/mol (anhydrous basis: 242.29 g/mol )[5]
CAS Number 78247-49-1[2][3]
Appearance White to off-white crystalline powder[3][6]
Solubility
    in Water62.5 mg/mL (248.70 mM)[7]
    in DMSO50 mg/mL (99.48 mM)[1]
    in EthanolSoluble[6]
    in GlycerolSoluble[6]
Storage Temperature 2-8°C[6]

Proposed Mechanism of Action (Conceptual)

While the precise molecular signaling pathways of this compound have not been fully elucidated, its primary mechanism of action is understood to be the reduction of mucus viscosity.[3][4] It is believed to act directly on the mucus-secreting glands and/or the mucus itself to increase hydration and break down the complex structures of mucin glycoproteins. This results in a less viscous, more easily expectorated phlegm.

G cluster_0 Respiratory Tract This compound This compound Mucus-Secreting Glands Mucus-Secreting Glands This compound->Mucus-Secreting Glands Acts on Thick, Viscous Mucus Thick, Viscous Mucus This compound->Thick, Viscous Mucus Reduces Viscosity Mucus-Secreting Glands->Thick, Viscous Mucus Produces Hydrated, Less Viscous Mucus Hydrated, Less Viscous Mucus Thick, Viscous Mucus->Hydrated, Less Viscous Mucus Transforms to Mucociliary Clearance Mucociliary Clearance Hydrated, Less Viscous Mucus->Mucociliary Clearance Facilitates Expectorant Effect Expectorant Effect Mucociliary Clearance->Expectorant Effect Results in

Caption: Conceptual overview of the proposed physiological mechanism of action for this compound.

Experimental Protocols

Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate in a pharmaceutical formulation.

Objective: To provide a robust method for the quantification of this compound in a sample matrix.

Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Tetrabutylammonium sulfate (for ion-pairing)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Equipment:

  • HPLC system with a UV detector

  • Analytical C8 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Sonicator

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.02 M solution of tetrabutylammonium sulfate in deionized water.

    • The mobile phase is a mixture of this solution and methanol, delivered in a gradient program.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a methanol-water mixture (20:80, v/v) to obtain a stock solution of 1.0 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.127 to 0.382 mg/mL.

    • Filter all standard solutions through a 0.45 µm membrane filter before injection.

  • Sample Preparation:

    • For powder samples, accurately weigh an amount of powder equivalent to approximately 25 mg of potassium guaiacolsulfonate.

    • Dissolve in the methanol-water (20:80, v/v) diluent in a 100 mL volumetric flask.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C8 (250 x 4.6 mm, 5 µm)
Column Temperature 25°C
Mobile Phase A: 0.02 M Tetrabutylammonium sulfateB: Methanol
Gradient Program 0-7 min: 20% B7-12.5 min: 20% to 50% B (linear)12.5-15 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 280 nm
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the potassium guaiacolsulfonate against the concentration of the working standard solutions.

    • Determine the concentration of potassium guaiacolsulfonate in the sample by interpolating its peak area on the calibration curve.

G cluster_0 HPLC Workflow Start Start Prepare Mobile Phase Prepare Mobile Phase Start->Prepare Mobile Phase Prepare Standard Solutions Prepare Standard Solutions Start->Prepare Standard Solutions Prepare Sample Solutions Prepare Sample Solutions Start->Prepare Sample Solutions Set Up HPLC System Set Up HPLC System Prepare Mobile Phase->Set Up HPLC System Inject Standards and Samples Inject Standards and Samples Prepare Standard Solutions->Inject Standards and Samples Prepare Sample Solutions->Inject Standards and Samples Set Up HPLC System->Inject Standards and Samples Acquire Chromatographic Data Acquire Chromatographic Data Inject Standards and Samples->Acquire Chromatographic Data Process Data and Generate Calibration Curve Process Data and Generate Calibration Curve Acquire Chromatographic Data->Process Data and Generate Calibration Curve Quantify Sample Concentration Quantify Sample Concentration Process Data and Generate Calibration Curve->Quantify Sample Concentration End End Quantify Sample Concentration->End

Caption: Experimental workflow for the quantification of this compound by HPLC.

Protocol for In Vitro Evaluation of Expectorant Activity in Airway Epithelial Cells

This is a representative protocol for investigating the effects of this compound on mucin production in a human airway epithelial cell line (e.g., NCI-H292).

Objective: To determine if this compound modulates the production and secretion of mucin in a relevant in vitro cell model.

Materials and Reagents:

  • NCI-H292 human mucoepidermoid carcinoma cell line

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Mucin 5AC (MUC5AC) ELISA kit

  • BCA protein assay kit

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Multi-well cell culture plates (e.g., 24-well)

  • Microplate reader

  • Microscopes for cell morphology assessment

Procedure:

  • Cell Culture and Seeding:

    • Culture NCI-H292 cells in supplemented RPMI 1640 medium.

    • Seed the cells into 24-well plates at a density that allows them to reach approximately 70-80% confluency before treatment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Dilute the stock solution to the desired final concentrations in fresh culture medium. A dose-response study is recommended (e.g., 10 µM, 50 µM, 100 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the compound).

    • Incubate the cells for a defined period (e.g., 24 hours).

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatants. These will be used to measure secreted MUC5AC.

    • Wash the cells with cold PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer. The cell lysates will be used to measure intracellular MUC5AC and total protein.

  • Quantification of MUC5AC by ELISA:

    • Use a commercial MUC5AC ELISA kit to quantify the amount of MUC5AC in both the cell culture supernatants and the cell lysates, following the manufacturer's instructions.

  • Total Protein Quantification:

    • Determine the total protein concentration in the cell lysates using a BCA protein assay. This will be used to normalize the intracellular MUC5AC levels.

  • Data Analysis:

    • Express the secreted MUC5AC as the concentration in the supernatant (e.g., ng/mL).

    • Express the intracellular MUC5AC as ng per mg of total protein.

    • Compare the MUC5AC levels in the treated groups to the vehicle control group to determine the effect of this compound on mucin production and secretion.

Safety and Handling

This compound should be handled in a laboratory setting following standard safety procedures. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the product's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

"Potassium guaiacolsulfonate hemihydrate" solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Potassium guaiacolsulfonate hemihydrate in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies between different suppliers, but typically ranges from 5 mg/mL to 50 mg/mL.[1][2][3] It is recommended to consult the Certificate of Analysis for the specific lot you are using. One supplier specifies a solubility of 50 mg/mL (99.48 mM) and recommends sonication to assist in dissolution.[1] Another indicates a solubility of 5 mg/mL (9.94 mM).[2][3]

Q2: I'm observing incomplete dissolution of this compound in DMSO at the expected concentration. What could be the issue?

A2: Several factors can contribute to incomplete dissolution. One common issue is the hygroscopic nature of DMSO; it readily absorbs moisture from the atmosphere, which can significantly reduce the solubility of certain compounds.[2] It is crucial to use fresh, anhydrous DMSO. Additionally, the compound itself may have formed aggregates. Finally, insufficient energy input to overcome the lattice energy of the solid can also result in poor dissolution.

Q3: Are there any pre-treatment recommendations for the compound or solvent?

A3: Yes. For the compound, if it appears clumpy, gentle grinding with a mortar and pestle to create a fine powder can increase the surface area and aid dissolution. For the solvent, using a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO is highly recommended to minimize water content.[2]

Q4: What is the recommended storage condition for this compound solutions in DMSO?

A4: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 1 year).[1] For short-term use, aliquots can be stored at -20°C for up to a month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Solubility Issues in DMSO

This guide provides a step-by-step approach to troubleshoot and resolve common solubility challenges with this compound in DMSO.

Issue: Precipitate observed after adding this compound to DMSO.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Verify Solvent Quality Use a fresh, unopened bottle of anhydrous DMSO. If an opened bottle must be used, ensure it has been properly stored to minimize moisture absorption.The compound dissolves completely, indicating the previous solvent was likely compromised with water.
2. Increase Mechanical Agitation After adding the compound to DMSO, vortex the solution vigorously for 1-2 minutes.The increased agitation may provide enough energy to dissolve the compound.
3. Apply Sonication Place the vial containing the DMSO and compound mixture in a bath sonicator. Sonicate for 10-15 minute intervals. Check for dissolution after each interval. Be mindful of potential heating of the sample.Sonication provides localized energy to break up solid aggregates and facilitate dissolution.[1]
4. Gentle Heating Warm the solution to 30-40°C in a water bath while gently stirring. Do not exceed 40°C to avoid potential degradation of the compound.A moderate increase in temperature can enhance the solubility of many compounds.
5. Prepare a More Dilute Stock Solution If the above steps fail, the desired concentration may exceed the compound's solubility limit. Prepare a new, more dilute stock solution (e.g., start at 1 mg/mL and incrementally increase).A clear solution is obtained at a lower concentration, which can then be used for serial dilutions in your experiments.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

Solvent Reported Solubility Molar Concentration (mM) Source
DMSO50 mg/mL99.48 mM[1]
DMSO5 mg/mL9.94 mM[2][3]
Water62.5 mg/mL248.70 mM[5]
Water5 mg/mL9.94 mM[3]
Ethanol5 mg/mL9.94 mM[3]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Bath sonicator

  • Procedure:

    • Weigh out the desired amount of this compound powder into a sterile vial. For example, for 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 2 minutes.

    • If the compound is not fully dissolved, place the vial in a bath sonicator.

    • Sonicate for 15-minute intervals, checking for dissolution visually between intervals.

    • Once fully dissolved, the stock solution is ready for use or storage.

Visual Guides

Below are diagrams illustrating the troubleshooting workflow for solubility issues.

G start Start: Incomplete Dissolution check_solvent Step 1: Verify DMSO Quality (Use fresh, anhydrous DMSO) start->check_solvent vortex Step 2: Vortex Vigorously (1-2 minutes) check_solvent->vortex success Success: Compound Dissolved check_solvent->success Dissolved sonicate Step 3: Sonicate (10-15 min intervals) vortex->sonicate vortex->success Dissolved heat Step 4: Gentle Heating (30-40°C) sonicate->heat sonicate->success Dissolved heat->success Dissolved fail Issue Persists heat->fail dilute Step 5: Prepare a More Dilute Solution dilute->success fail->dilute If not dissolved

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

G start Prepare Stock Solution weigh Weigh Compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso agitate Vortex / Sonicate add_dmso->agitate check Visually Inspect for Complete Dissolution agitate->check ready Solution Ready for Use or Storage (-80°C) check->ready Yes troubleshoot Proceed to Troubleshooting Guide check->troubleshoot No

Caption: Standard protocol workflow for preparing a DMSO stock solution.

References

"Potassium guaiacolsulfonate hemihydrate" stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Potassium Guaiacolsulfonate Hemihydrate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to protect it from heat, moisture, and light.[2][3] The recommended storage temperature is generally between 15°C and 30°C (59°F and 86°F).[2] For solutions, storage at -20°C for one month or -80°C for six months is recommended, ensuring the container is sealed to prevent moisture absorption.[4]

Q2: Are there any known incompatibilities for this compound?

A2: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing/reducing agents.[4] Contact with these substances should be avoided to prevent degradation.

Q3: What are the initial signs of degradation in this compound?

A3: Visual signs of degradation can include a change in color from its typical white to off-white appearance, caking of the powder, or the development of an unusual odor. For solutions, precipitation or a change in color may indicate degradation.

Q4: How does humidity affect the stability of this compound?

A4: this compound exists as a hemihydrate, meaning it contains water molecules within its crystal structure. The anhydrate form is known to be unstable under ambient conditions and will revert to the hemihydrate form in the presence of humidity.[5] While the hemihydrate is the stable form, excessive moisture can lead to physical changes like clumping and may potentially accelerate chemical degradation, especially if other reactive substances are present.

Troubleshooting Guides

This section provides guidance on how to address common issues encountered during the handling and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Analysis

Problem: During HPLC analysis of a stability sample, unknown peaks are observed, suggesting the presence of degradation products.

Troubleshooting Steps:

  • Verify System Suitability: Ensure that the HPLC system is performing correctly by running a system suitability test with a fresh, pure standard of this compound.

  • Forced Degradation Study: To identify potential degradation products, perform a forced degradation study on a sample of pure this compound. This will help in confirming if the unexpected peaks correspond to known degradants.

  • Review Storage Conditions: Scrutinize the storage conditions of the stability sample. Check for any deviations from the recommended temperature, humidity, and light exposure.

  • Excipient Compatibility Check: If the sample is a formulated product, investigate potential interactions between this compound and the excipients.

Issue 2: Physical Instability (Caking or Color Change)

Problem: The this compound powder has become clumpy or has changed color.

Troubleshooting Steps:

  • Assess Storage Environment: Verify that the storage area is cool, dry, and dark.[1][2][3] High humidity is a likely cause of caking.

  • Container Integrity: Check if the container is properly sealed. A compromised seal can allow moisture to enter.

  • Chemical Analysis: Perform an analytical test (e.g., HPLC) to determine if the physical changes are accompanied by chemical degradation. A change in color is a strong indicator of chemical change.

Data on Stability

While specific quantitative data on the degradation kinetics of this compound under various stress conditions is not extensively available in public literature, the following table summarizes the expected stability behavior based on general principles of forced degradation studies.

Stress ConditionExpected OutcomePotential Degradation Products
Acidic Hydrolysis Potential for hydrolysis of the sulfonate group and/or ether linkage.Guaiacol, Sulfuric Acid, other related sulfonated compounds.
Basic Hydrolysis Potential for hydrolysis, particularly of the sulfonate group.Guaiacol, Potassium Sulfate, and other related compounds.
Oxidation Oxidation of the hydroxyl and methoxy groups on the aromatic ring.Quinone-type structures and other oxidized derivatives.
Thermal Dehydration of the hemihydrate to the anhydrate form above 107°C (380 K).[5] At higher temperatures, further decomposition is expected.Anhydrate form, Charring at very high temperatures.
Photolytic Potential for photolytic degradation, leading to color change.Photodegradation products, often colored polymeric materials.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol is adapted from a validated method for the simultaneous assay of Potassium Guaiacolsulfonate and Sodium Benzoate and can be used to assess the stability of this compound.[6][7]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Analytical C8 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Tetrabutylammonium sulfate (for mobile phase preparation).

  • Water (HPLC grade).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.02 M aqueous solution of tetrabutylammonium sulfate.

  • Gradient Program:

    • 0-7 min: 20% Methanol

    • 7-12.5 min: Linearly increase to 50% Methanol

    • 12.5-15 min: Return to 20% Methanol

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection Wavelength: 280 nm.[6]

  • Injection Volume: 20 µL.[6]

4. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of methanol and water (20:80 v/v) to obtain a known concentration.

5. Sample Preparation:

  • For stability samples, accurately weigh and dissolve the sample in the same diluent as the standard solution to achieve a similar target concentration. Filter the solution through a 0.45 µm membrane filter before injection.[6]

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • The stability of the sample is determined by comparing the peak area of Potassium Guaiacolsulfonate in the sample chromatogram to that of the standard and by observing the presence and size of any degradation peaks.

Visualizations

degradation_pathway cluster_main Hypothetical Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Stress cluster_photolytic Photolytic Stress PGS Potassium Guaiacolsulfonate Hemihydrate Guaiacol Guaiacol PGS->Guaiacol Acid/Base Sulfuric_Acid Sulfuric Acid PGS->Sulfuric_Acid Acid/Base Quinone Quinone-type Products PGS->Quinone Oxidizing Agent Anhydrate Anhydrate Form PGS->Anhydrate Heat (>107°C) Polymeric Polymeric Products PGS->Polymeric Light

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow cluster_workflow Stability Testing Workflow start Receive Stability Sample storage Store under defined conditions (Temp, RH, Light) start->storage sampling Sample at predetermined time points storage->sampling prep Prepare sample and standard solutions sampling->prep hplc HPLC Analysis prep->hplc data Data Analysis: - Assay vs. Initial - Degradation products hplc->data report Generate Stability Report data->report

Caption: General experimental workflow for a stability study.

troubleshooting_guide cluster_troubleshooting Troubleshooting HPLC Stability Issues start Unexpected Peaks in HPLC Chromatogram check_system Run System Suitability Test start->check_system system_ok System OK? check_system->system_ok troubleshoot_hplc Troubleshoot HPLC System system_ok->troubleshoot_hplc No forced_degradation Perform Forced Degradation of Pure API system_ok->forced_degradation Yes compare_peaks Compare Degradation Profile with Sample forced_degradation->compare_peaks match Peaks Match? compare_peaks->match investigate_storage Investigate Storage Conditions & Excipients match->investigate_storage Yes unknown_degradant Characterize Unknown Degradation Product match->unknown_degradant No

Caption: Troubleshooting guide for unexpected HPLC results.

References

"Potassium guaiacolsulfonate hemihydrate" dealing with insoluble impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Potassium Guaiacolsulfonate Hemihydrate, with a specific focus on handling insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in water/buffer, but I observe a hazy solution or visible particulates. What could be the cause?

A1: Insoluble matter in a this compound solution can typically be attributed to a few sources. These may include minor amounts of inorganic salts from the synthesis process, which can precipitate out depending on the solvent and concentration.[1] Another possibility is the presence of less soluble organic impurities or byproducts from the manufacturing of the active pharmaceutical ingredient (API).[2][3] Finally, particulate matter could be introduced from handling or the experimental environment.

Q2: Will these insoluble impurities affect the outcome of my experiment?

A2: For many applications, particularly in solution-based assays, the presence of insoluble impurities may not affect the biological or chemical activity of the dissolved this compound. However, particulates can interfere with analytical techniques that rely on light scattering (e.g., spectrophotometry, DLS) and can clog sensitive equipment like HPLC columns. For in-vivo studies or cell culture experiments, it is crucial to use a clear, particulate-free solution. A recommended practice is to filter out or remove any insoluble impurities.

Q3: How can I remove insoluble impurities from my this compound solution?

A3: The most straightforward and effective method for removing insoluble particulates is sterile filtration. Using a 0.22 µm or 0.45 µm syringe filter is standard practice and will yield a clear, particulate-free solution suitable for most research applications, including HPLC analysis and cell-based assays. Centrifugation followed by careful decanting of the supernatant can also be used to remove denser particulates.

Q4: What are the expected purity and solubility levels for this compound?

A4: High-quality this compound should have a purity of 98% or higher, as determined by HPLC.[4][5] The compound is known to be soluble in water, DMSO, and ethanol. For detailed solubility data, please refer to the data table below. If you are experiencing solubility issues below these concentrations, it may indicate a problem with the lot or the solvent used.

Q5: Could the insoluble material be a different isomeric form of the compound?

A5: The synthesis of Potassium Guaiacolsulfonate can result in a mixture of isomers, primarily potassium 4-hydroxy-3-methoxybenzenesulfonate and potassium 3-hydroxy-4-methoxybenzenesulfonate.[3] These isomers typically have very similar physical properties, including solubility, and are unlikely to be the source of significant insoluble particulates. An HPLC analysis can confirm the isomeric profile of the material.[5][6]

Data Presentation

The following table summarizes the key quantitative specifications for this compound.

ParameterValueSource
Purity (USP Grade) ≥98.0% and ≤102.0% (anhydrous basis)[7]
Purity (Typical, HPLC) >98%[4]
Water Content 3.0% to 6.0%[7]
Solubility in Water Good solubility[2]
Heavy Metals Limit ≤ 0.002%[7]
Selenium Limit ≤ 0.003%[7]

Experimental Protocols

Protocol 1: Visual Inspection and Qualitative Assessment

Objective: To qualitatively assess the presence of insoluble impurities in a prepared solution.

Materials:

  • This compound powder

  • Solvent (e.g., deionized water, PBS)

  • Appropriate glassware (beaker, volumetric flask)

  • Stir plate and magnetic stir bar

  • High-contrast background (white and black)

Procedure:

  • Prepare a solution of this compound at the desired concentration.

  • Stir the solution for an adequate amount of time to ensure complete dissolution.

  • Hold the container against a black background and illuminate from the side. Observe for any Tyndall effect (light scattering by suspended particles), which indicates the presence of fine, insoluble matter.

  • Hold the container against a white background to check for any colored or dark particulates.

  • Allow the solution to stand undisturbed for 30 minutes and observe for any sedimentation.

Protocol 2: Removal of Insoluble Impurities by Filtration

Objective: To prepare a clear, particulate-free solution of this compound.

Materials:

  • Prepared solution of this compound

  • Sterile syringe of appropriate volume

  • Sterile syringe filter (0.22 µm or 0.45 µm pore size, choose a filter material compatible with your solvent, e.g., PVDF, PES)

  • Sterile collection vial

Procedure:

  • Draw the prepared solution into the syringe.

  • Securely attach the syringe filter to the syringe outlet.

  • Carefully depress the syringe plunger to pass the solution through the filter into the sterile collection vial.

  • Visually inspect the filtered solution against a high-contrast background to confirm the absence of particulates.

  • The resulting solution is now ready for use in sensitive applications.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a this compound sample after filtration.

Materials:

  • Filtered solution of this compound

  • HPLC system with a Diode Array Detector (DAD)

  • C8 or C18 analytical column

  • Mobile phase components (e.g., Methanol, tetrabutylammonium sulfate solution)[5]

Chromatographic Conditions (Example): [5]

  • Column: C8 analytical column

  • Mobile Phase: A gradient of Methanol and 0.02 M tetrabutylammonium sulfate solution.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[8]

  • Injection Volume: 20 µL

Procedure:

  • Prepare a standard solution of known concentration from a reference standard of Potassium Guaiacolsulfonate.

  • Prepare the sample solution using the filtrate from Protocol 2, diluted to an appropriate concentration.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution followed by the sample solution.

  • Analyze the resulting chromatogram. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Visualizations

G Troubleshooting Insoluble Impurities A Prepare Solution of Potassium Guaiacolsulfonate Hemihydrate B Observe Particulates or Haziness? A->B C Solution is Clear Proceed with Experiment B->C No D Characterize Impurity (Optional) B->D Yes E Remove Impurity D->E I Inorganic Salts? Organic Byproduct? Contamination? D->I F Filtration (0.22 µm) or Centrifugation E->F G Verify Purity (e.g., HPLC) F->G H Proceed with Filtered Solution G->H

Caption: Troubleshooting workflow for insoluble impurities.

G Experimental Workflow cluster_prep Solution Preparation cluster_purify Purification cluster_analysis Analysis & Use A Weigh Potassium Guaiacolsulfonate Hemihydrate B Add Solvent (e.g., Water) A->B C Dissolve with Stirring B->C D Visual Inspection for Particulates C->D E Syringe Filtration (0.22 µm filter) D->E F Purity Check by HPLC E->F G Use Clear Filtrate for Experiment F->G

Caption: Standard experimental workflow for sample preparation.

References

Technical Support Center: Optimizing HPLC Separation of Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of potassium guaiacolsulfonate hemihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC parameters for the analysis of this compound?

A1: A good starting point for HPLC analysis is based on published methods. A common approach involves reversed-phase chromatography. The following table summarizes a validated method for the simultaneous determination of potassium guaiacolsulfonate and sodium benzoate.[1][2]

Table 1: Recommended Starting HPLC Parameters [1][2]

ParameterRecommended Condition
Column C8, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.02 M Tetrabutylammonium sulfate in WaterB: Methanol
Gradient 0-7 min: 20% B7-12.5 min: 20% to 50% B (linear gradient)12.5-15 min: 20% B
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 20 µL
Column Temperature 25°C

Q2: What are the known isomers of potassium guaiacolsulfonate, and how can they be separated?

A2: Potassium guaiacolsulfonate typically exists as a mixture of two positional isomers: potassium 4-hydroxy-3-methoxy-benzenesulfonate and potassium 3-hydroxy-4-methoxy-benzenesulfonate.[3][4] A paired-ion HPLC method has been successfully used to separate these isomers.

Table 2: HPLC Method for Isomer Separation [3]

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol:Tetrabutylammonium dihydrogen phosphate solution (50:300, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Room Temperature

Q3: What is the solubility of this compound?

A3: The solubility of this compound in common solvents is provided in the table below. This information is crucial for sample and standard preparation.

Table 3: Solubility of this compound

SolventSolubility
DMSO5 mg/mL
Water5 mg/mL
Ethanol5 mg/mL

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem 1: Poor Resolution Between Isomers or with Other Components

Symptoms:

  • Overlapping peaks for the two isomers of potassium guaiacolsulfonate.

  • Co-elution with other active ingredients or excipients.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Column Chemistry For isomer separation, a C18 column with a paired-ion reagent is more effective than a standard C8 column.[3]
Mobile Phase Composition Not Optimal - Adjust the ratio of the organic modifier (e.g., methanol) to the aqueous phase.- For isomer separation, ensure the presence of a suitable paired-ion reagent like tetrabutylammonium.[5]
Inadequate Gradient Program - If using a gradient, optimize the slope to improve the separation of closely eluting peaks.- Introduce an isocratic hold at a specific mobile phase composition to enhance the resolution of the target peaks.
Flow Rate Too High Decrease the flow rate to allow for better partitioning between the stationary and mobile phases, which can improve resolution.

Workflow for Optimizing Resolution:

G start Poor Resolution check_column Check Column Chemistry (C18 for isomers) start->check_column adjust_mobile_phase Adjust Mobile Phase (Organic ratio, Paired-ion reagent) check_column->adjust_mobile_phase If column is appropriate optimize_gradient Optimize Gradient Profile adjust_mobile_phase->optimize_gradient If resolution still poor adjust_flow_rate Adjust Flow Rate optimize_gradient->adjust_flow_rate If further optimization needed end Resolution Achieved adjust_flow_rate->end

Figure 1. Workflow for troubleshooting poor peak resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols - The sulfonic acid moiety of potassium guaiacolsulfonate can interact with active sites on the silica backbone of the column.- Use a well-endcapped column or a column with a base-deactivated stationary phase.- Lower the pH of the mobile phase (if compatible with the analyte and column) to suppress the ionization of silanol groups.
Column Overload Reduce the concentration of the sample being injected.
Mismatched Injection Solvent Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.
Column Contamination or Degradation - Flush the column with a strong solvent.- If the problem persists, replace the column.

Logical Diagram for Addressing Peak Tailing:

G start Peak Tailing Observed check_concentration Is Sample Concentration Too High? start->check_concentration reduce_concentration Reduce Sample Concentration check_concentration->reduce_concentration Yes check_solvent Is Injection Solvent Stronger Than Mobile Phase? check_concentration->check_solvent No end Symmetrical Peak reduce_concentration->end match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_column_health Is the Column Old or Contaminated? check_solvent->check_column_health No match_solvent->end flush_column Flush Column with Strong Solvent check_column_health->flush_column Yes check_ph Consider Mobile Phase pH and Column Type check_column_health->check_ph No replace_column Replace Column flush_column->replace_column If tailing persists replace_column->end check_ph->end

Figure 2. Decision tree for troubleshooting peak tailing.
Problem 3: Appearance of Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank runs.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Mobile Phase - Use high-purity HPLC-grade solvents and freshly prepared aqueous solutions.- Filter all mobile phases before use.- Do not "top up" solvent bottles; use fresh solvent in clean reservoirs.
Carryover from Autosampler - Implement a robust needle wash program in the autosampler method, using a strong solvent.- Inject a blank after a high-concentration sample to check for carryover.
Degradation of the Analyte - Potassium guaiacolsulfonate may degrade under certain conditions (see Problem 4).- Prepare samples fresh and store them appropriately (e.g., protected from light, at a controlled temperature).
Bleed from the Column or System Components - Flush the system thoroughly.- If using a new column, ensure it is properly conditioned.
Problem 4: Emergence of New Peaks During a Stability Study (Forced Degradation)

Symptoms:

  • Appearance of new, previously unseen peaks in the chromatogram of stressed samples.

Background: Forced degradation studies are essential to develop a stability-indicating method.[6][7] Potassium guaiacolsulfonate, with its phenolic and sulfonic acid groups, may be susceptible to degradation under certain stress conditions.

Proposed Forced Degradation Protocol:

Stress ConditionProposed ProtocolPotential Degradation Products
Acid Hydrolysis 1 M HCl at 60°C for 24 hoursPotential for desulfonation or other acid-catalyzed reactions.
Base Hydrolysis 1 M NaOH at 60°C for 24 hoursPotential for ether cleavage or other base-catalyzed reactions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenolic hydroxyl group, potentially leading to quinone-like structures.
Thermal Degradation Solid drug substance at 105°C for 48 hoursDehydration or other thermal decomposition.
Photolytic Degradation Drug solution exposed to UV light (e.g., 254 nm) for 24 hoursPhotodegradation products.

Experimental Workflow for Forced Degradation Study:

G start Forced Degradation Study stress_conditions Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress_conditions hplc_analysis Analyze Stressed Samples by HPLC stress_conditions->hplc_analysis peak_purity Check Peak Purity of Parent Drug hplc_analysis->peak_purity identify_degradants Identify and Characterize Degradation Products peak_purity->identify_degradants If new peaks are present method_validation Validate Stability-Indicating Method identify_degradants->method_validation end Method Validated method_validation->end

Figure 3. Workflow for a forced degradation study.

By following these guidelines and troubleshooting steps, researchers can develop and optimize robust HPLC methods for the analysis of this compound, ensuring accurate and reliable results.

References

"Potassium guaiacolsulfonate hemihydrate" preventing precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of potassium guaiacolsulfonate hemihydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: The reported solubility of this compound can vary depending on the solvent and the source of the information. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). Some sources indicate a solubility of approximately 5 mg/mL in water and DMSO, while others report a higher aqueous solubility. It is important to empirically determine the solubility for your specific experimental conditions.

Q2: Why is there a discrepancy in the reported solubility values for this compound?

A2: Variations in reported solubility can be attributed to several factors, including the purity of the compound, the method used for solubility determination, and the physical form of the material (e.g., anhydrous vs. hemihydrate). The hemihydrate form can convert to the anhydrate, which may have different solubility characteristics. Under ambient humidity, the anhydrate is not stable and transforms back into the hemihydrate.

Q3: My this compound solution appears cloudy or has formed a precipitate. What are the common causes?

A3: Precipitation can occur due to several reasons:

  • Supersaturation: The concentration of the compound exceeds its solubility limit under the current conditions.

  • Temperature Changes: A decrease in temperature can lower the solubility of the compound, leading to precipitation.

  • pH Fluctuation: The pH of the solution can significantly impact the solubility of this compound.

  • Interactions with Other Components: The presence of other salts or excipients in the solution can affect its stability.

Q4: How can I redissolve precipitated this compound?

A4: In many cases, gentle heating and/or sonication can help redissolve the precipitate. It is recommended to warm the solution slightly (e.g., to 37°C) while stirring or to use a sonication bath until the solution becomes clear.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation upon cooling The solution was prepared at an elevated temperature and became supersaturated upon returning to room temperature.Re-heat the solution gently to redissolve the precipitate. For future preparations, consider using a slightly lower final concentration or incorporating a co-solvent.
Cloudiness after adding to a buffer or cell culture medium The pH of the final solution is outside the optimal range for solubility, or there is an incompatibility with other components.Check the pH of the final solution. Adjust the pH to a range of 5.0-6.0 if possible. Prepare a small test batch to confirm compatibility before scaling up.
Precipitate forms over time during storage The solution is unstable at the storage temperature, or the concentration is too high for long-term stability.Store the solution at the recommended temperature. If precipitation persists, consider preparing fresh solutions before each experiment or preparing a more concentrated stock in a suitable solvent (e.g., DMSO) and diluting it just before use.
Incomplete dissolution of the powder The compound has low solubility in the chosen solvent at the prepared concentration.Increase the volume of the solvent to lower the concentration. Use of sonication or gentle heating can also aid in dissolution.

Data Presentation

Table 1: Reported Solubility of this compound

Solvent Reported Solubility Source
Water~5 mg/mLCommercial Supplier Data
Water62.5 mg/mLChemical Database
DMSO~5 mg/mLCommercial Supplier Data
EthanolSolubleGeneral Chemical Information
GlycerolSolubleGeneral Chemical Information

Note: These values should be used as a guideline. It is recommended to perform in-house solubility testing for your specific application.

Experimental Protocols

Protocol for Preparing a Stable Aqueous Stock Solution of this compound

This protocol is based on principles derived from a patented high-stability oral solution and general laboratory practices.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • 0.1 M Citric acid solution

  • 0.1 M Sodium citrate solution

  • Propylene glycol (optional, as a co-solvent)

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add approximately 80% of the final desired volume of purified water to a sterile container.

  • While stirring, slowly add the this compound powder to the water.

  • If dissolution is slow, gently warm the solution to no more than 40°C and/or use a sonication bath.

  • Once the powder is fully dissolved, allow the solution to cool to room temperature.

  • Measure the pH of the solution.

  • Adjust the pH to between 5.0 and 6.0 using the 0.1 M citric acid and 0.1 M sodium citrate solutions. Add dropwise while monitoring the pH.

  • (Optional) If a higher concentration is desired and precipitation is a concern, propylene glycol can be added as a co-solvent. A typical starting point is 10-20% (v/v) of the final volume.

  • Add purified water to reach the final desired volume.

  • For sterile applications, filter the final solution through a 0.22 µm sterile filter.

  • Store the solution in a well-sealed container at the appropriate temperature (as determined by stability studies, typically 2-8°C or room temperature for short-term storage).

Mandatory Visualization

Troubleshooting_Workflow start Precipitation Observed in Aqueous Solution check_concentration Is the concentration above the known solubility limit? start->check_concentration action_dilute Dilute the solution or use a co-solvent. check_concentration->action_dilute Yes check_temp Was the solution exposed to a lower temperature? check_concentration->check_temp No end_resolved Precipitation Resolved action_dilute->end_resolved action_warm Gently warm and sonicate to redissolve. check_temp->action_warm Yes check_ph What is the pH of the solution? check_temp->check_ph No action_warm->end_resolved action_adjust_ph Adjust pH to 5.0-6.0 using a suitable buffer (e.g., citrate). check_ph->action_adjust_ph Outside 5.0-6.0 check_compatibility Are other components present in the solution? check_ph->check_compatibility Within 5.0-6.0 action_adjust_ph->end_resolved action_test_compatibility Perform a small-scale compatibility test. check_compatibility->action_test_compatibility Yes end_unresolved Issue Persists: Contact Technical Support check_compatibility->end_unresolved No action_test_compatibility->end_resolved

Caption: Troubleshooting workflow for addressing precipitation of this compound.

Stable_Formulation_Components cluster_excipients Key Excipients for Stability main_compound This compound (Active Ingredient) ph_regulator pH Regulator Citric Acid / Sodium Citrate Target pH: 5.0-6.0 main_compound->ph_regulator stabilized by co_solvent Co-solvent Propylene Glycol Enhances Solubility main_compound->co_solvent solubilized by antioxidant Antioxidant (e.g., Vitamin C) Prevents Degradation main_compound->antioxidant protected by solvent {Solvent | Purified Water} main_compound->solvent dissolved in

Validation & Comparative

Comparative Efficacy of Potassium Guaiacolsulfonate Hemihydrate and Other Leading Expectorants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the efficacy of potassium guaiacolsulfonate hemihydrate against other prominent expectorants: guaifenesin, N-acetylcysteine, and ambroxol. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies, and mechanistic insights to support further research and development in respiratory therapeutics.

Executive Summary

Expectorants are a class of drugs aimed at enhancing the clearance of mucus from the airways. While all four compounds investigated—this compound, guaifenesin, N-acetylcysteine, and ambroxol—are used for this purpose, they operate through distinct mechanisms of action and their clinical efficacy is supported by varying levels of evidence. Direct comparative clinical trials featuring this compound with robust quantitative endpoints are notably scarce in the current body of scientific literature. However, a wealth of data exists for guaifenesin, N-acetylcysteine, and ambroxol, including head-to-head comparisons, which allows for an indirect assessment of their relative performance.

This guide summarizes the available quantitative data, outlines the experimental protocols used to assess efficacy, and visually represents the known signaling pathways to provide a comprehensive overview for the scientific community.

Mechanisms of Action and Signaling Pathways

The expectorant activity of these compounds stems from different molecular interactions that ultimately lead to a reduction in mucus viscosity and improved mucociliary clearance.

This compound: The mechanism of action is generally described as thinning mucus in the lungs, making it less sticky and easier to expectorate.[1][2][3] It is believed to work by increasing the volume and reducing the viscosity of bronchial secretions.

Guaifenesin: The primary mechanism is thought to be the stimulation of a gastropulmonary reflex.[4][5] By irritating the gastric mucosa, guaifenesin activates vagal afferent nerves, leading to a parasympathetic reflex that increases glandular secretions in the respiratory tract.[4] This results in a more hydrated and less viscous mucus. Recent in vitro studies also suggest a direct effect on airway epithelial cells, reducing mucin (MUC5AC) production and mucus viscoelasticity.[6]

N-Acetylcysteine (NAC): NAC is a mucolytic agent that directly cleaves the disulfide bonds in mucin polymers, which are responsible for the high viscosity of mucus.[7] This action results in a significant reduction in sputum viscoelasticity. Furthermore, NAC is a precursor to the antioxidant glutathione (GSH), and it can replenish intracellular GSH levels, thereby protecting against oxidative damage, a common feature in inflammatory airway diseases.[7][8] Its anti-inflammatory properties are also attributed to the suppression of pro-inflammatory cytokines.[8]

Ambroxol: Ambroxol exhibits multiple pharmacological actions. It acts as a secretolytic and secretomotoric agent, stimulating the synthesis and release of pulmonary surfactant by type II pneumocytes.[9][10][11][12] Surfactant reduces the adhesion of mucus to the bronchial walls, facilitating its transport.[12] Ambroxol also possesses mucokinetic properties by increasing ciliary beat frequency.[10] Additionally, it has demonstrated anti-inflammatory, antioxidant, and local anesthetic effects.[9][10]

Signaling Pathway Diagrams

Potassium_Guaiacolsulfonate_Hemihydrate_Pathway This compound This compound Bronchial Glands Bronchial Glands This compound->Bronchial Glands Stimulates Increased Secretion Volume Increased Secretion Volume Bronchial Glands->Increased Secretion Volume Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Secretion Volume->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

This compound Pathway

Guaifenesin_Pathway cluster_gastric Gastric Mucosa cluster_respiratory Respiratory Tract Guaifenesin Guaifenesin Vagal Afferent Nerves Vagal Afferent Nerves Guaifenesin->Vagal Afferent Nerves Irritates Parasympathetic Reflex Parasympathetic Reflex Vagal Afferent Nerves->Parasympathetic Reflex Activates Glandular Secretion Glandular Secretion Parasympathetic Reflex->Glandular Secretion Increases Increased Mucus Hydration Increased Mucus Hydration Glandular Secretion->Increased Mucus Hydration Decreased Mucus Viscosity Decreased Mucus Viscosity Increased Mucus Hydration->Decreased Mucus Viscosity Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Decreased Mucus Viscosity->Enhanced Mucociliary Clearance

Guaifenesin Gastropulmonary Reflex Pathway

N_Acetylcysteine_Pathway cluster_antioxidant Antioxidant Pathway N-Acetylcysteine (NAC) N-Acetylcysteine (NAC) Disulfide Bonds Disulfide Bonds N-Acetylcysteine (NAC)->Disulfide Bonds Cleaves Glutathione (GSH) Glutathione (GSH) N-Acetylcysteine (NAC)->Glutathione (GSH) Precursor to Mucin Polymers Mucin Polymers Mucin Polymers->Disulfide Bonds Decreased Mucus Viscosity Decreased Mucus Viscosity Disulfide Bonds->Decreased Mucus Viscosity Leads to Intracellular Space Intracellular Antioxidant Defense Antioxidant Defense Glutathione (GSH)->Antioxidant Defense Enhances

N-Acetylcysteine Dual-Action Pathway

Ambroxol_Pathway Ambroxol Ambroxol Type II Pneumocytes Type II Pneumocytes Ambroxol->Type II Pneumocytes Stimulates Ciliary Beat Frequency Ciliary Beat Frequency Ambroxol->Ciliary Beat Frequency Increases Pulmonary Surfactant Pulmonary Surfactant Type II Pneumocytes->Pulmonary Surfactant Synthesizes & Releases Mucus Adhesion Mucus Adhesion Pulmonary Surfactant->Mucus Adhesion Reduces Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Mucus Adhesion->Enhanced Mucociliary Clearance Ciliary Beat Frequency->Enhanced Mucociliary Clearance

Ambroxol Multi-Target Pathway

Comparative Efficacy Data

The following tables summarize available quantitative data from clinical and in-vitro studies. A significant gap exists in the literature regarding direct, quantitative comparisons of this compound with other expectorants.

Table 1: In-Vitro and Preclinical Efficacy Data

ParameterThis compoundGuaifenesinN-Acetylcysteine (NAC)AmbroxolSource
Mucin (MUC5AC) Production Data not available↓ (in vitro)↓ (in vitro, less effective than guaifenesin)↓ (in vitro, less effective than guaifenesin)[6]
Mucus Viscoelasticity Data not available↓ (in vitro)↓↓ (in vitro, direct mucolytic)↓ (in vitro)[6][7]
Mucociliary Clearance Data not available↑ (in vitro)↑ (in vitro)↑ (in vitro and in animal models)[6][9]
Antioxidant Activity Data not availableNoYesYes[7]

Table 2: Clinical Efficacy Data

Outcome MeasureThis compoundGuaifenesinN-Acetylcysteine (NAC)AmbroxolSource
Sputum Volume Data not availableNo significant effect in acute respiratory tract infectionsData not consistently reportedData not consistently reported[13][14]
Sputum Viscosity/Properties Data not availableNo significant effect in acute respiratory tract infections↓ (in chronic bronchitis)↓ (in chronic respiratory diseases)[13][14][15]
Cough Frequency/Severity Data not availableMixed results; some studies show subjective improvement↓ (in COPD exacerbations)↓ (in acute and chronic respiratory diseases)[16][17]
Clinical Improvement/Symptom Relief Used in combination therapies for symptom reliefMixed results; some studies show subjective improvementHigher effective rate than ambroxol in pediatric bronchopneumonia (94.83% vs 82.26%)Faster symptom relief than SCMC; effective in pediatric respiratory diseases[9][16]

Experimental Protocols

Standardized and robust experimental designs are crucial for the objective evaluation of expectorant efficacy. Below are outlines of common methodologies cited in the literature.

Sputum Collection and Rheology Analysis

A standardized protocol for sputum analysis is essential for comparing the effects of different expectorants on mucus properties.

Objective: To measure the viscoelastic properties (elasticity and viscosity) and volume of expectorated sputum.

Protocol Outline:

  • Patient Preparation: Patients are typically instructed to be well-hydrated to facilitate sputum production. For early morning samples, patients may be asked to rinse their mouth with water to minimize contamination from saliva.[18][19]

  • Sputum Induction (if necessary): In cases where patients cannot spontaneously produce an adequate sample, sputum induction can be performed by inhaling a nebulized hypertonic saline solution.[20]

  • Sample Collection: Patients are instructed to perform deep coughs to expectorate sputum from the lower respiratory tract into a sterile, pre-weighed container.[18][21] A minimum volume (e.g., 5 mL) is often required.[19]

  • Sample Handling and Transport: Samples should be transported to the laboratory promptly, often on ice or refrigerated, to prevent degradation.[21]

  • Sputum Volume Measurement: The total volume of the 24-hour sputum collection can be measured.

  • Rheological Analysis: Sputum viscoelasticity is measured using a rheometer. The elastic modulus (G') and viscous modulus (G'') are determined, which provide quantitative measures of the gel-like and liquid-like properties of the mucus, respectively.[13][22]

Patient-Reported Outcome Measures (PROMs)

Subjective measures of cough and sputum symptoms are critical for assessing the clinical benefit of an expectorant from the patient's perspective.

Objective: To quantify changes in cough severity, frequency, and impact on quality of life using validated questionnaires.

Commonly Used PROMs:

  • Visual Analogue Scale (VAS) for Cough Severity: Patients rate their cough severity on a continuous line, typically 100 mm in length, with anchors such as "no cough" and "worst imaginable cough".[23][24][25][26][27]

  • Leicester Cough Questionnaire (LCQ): A validated 19-item questionnaire that assesses the impact of cough on physical, psychological, and social aspects of a patient's life.[23][24][25][27]

  • Cough and Sputum Assessment Questionnaire (CASA-Q): A validated PROM designed to assess cough and sputum symptoms and their impact.[23][24][25][27]

  • St. George's Respiratory Questionnaire (SGRQ): A widely used instrument to measure health-related quality of life in patients with respiratory diseases, which includes a cough domain.[23][24][25][27]

Experimental Workflow for a Comparative Clinical Trial

Expectorant_Trial_Workflow Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Group A Group A Randomization->Group A Group B Group B Randomization->Group B Group C Group C Randomization->Group C Group A (Potassium Guaiacolsulfonate) Group A (Potassium Guaiacolsulfonate) Group B (Comparator Expectorant) Group B (Comparator Expectorant) Group C (Placebo) Group C (Placebo) Baseline Assessment Baseline Assessment Treatment Period Treatment Period Baseline Assessment->Treatment Period Sputum Rheology Sputum Rheology Baseline Assessment->Sputum Rheology PROMs PROMs Baseline Assessment->PROMs Cough Frequency Cough Frequency Baseline Assessment->Cough Frequency Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Follow-up Assessments->Sputum Rheology Follow-up Assessments->PROMs Follow-up Assessments->Cough Frequency Group A->Baseline Assessment Group B->Baseline Assessment Group C->Baseline Assessment

References

Comparative Guide to Simultaneous Assay of Potassium Guaiacolsulfonate Hemihydrate and Sodium Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient simultaneous quantification of active pharmaceutical ingredients (APIs) is crucial for quality control and formulation development. This guide provides a comprehensive comparison of analytical methodologies for the simultaneous assay of Potassium Guaiacolsulfonate Hemihydrate and Sodium Benzoate, common components in cough and cold remedies.

High-Performance Liquid Chromatography (HPLC): A Method of Choice

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely validated method for the simultaneous determination of Potassium Guaiacolsulfonate and Sodium Benzoate. Its high resolution and sensitivity allow for accurate quantification even in complex matrices like pediatric oral powders and cough mixtures.

A notable example is a validated HPLC method that utilizes a C8 analytical column.[1][2][3] This method demonstrates excellent specificity, linearity, precision, accuracy, and robustness, making it suitable for routine quality control.[1][3]

Experimental Protocol: HPLC Method

This protocol is based on a validated method for the simultaneous determination of Potassium Guaiacolsulfonate and Sodium Benzoate in pediatric oral powder.[1][2][3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Analytical C8 column (e.g., Luna C8, 250 x 4.6 mm, 5 µm).[1][3]

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Tetrabutylammonium sulfate solution (0.02 M).

  • This compound reference standard.

  • Sodium Benzoate reference standard.

  • Water (HPLC grade).

3. Chromatographic Conditions:

ParameterCondition
Column C8, 250 x 4.6 mm, 5 µm
Column Temperature 25°C[1][3]
Mobile Phase Gradient of Methanol and 0.02 M Tetrabutylammonium sulfate solution[1][2][3]
Gradient Program - 0-7 min: 20% Methanol- 7-12.5 min: Linearly increase to 50% Methanol- 12.5-15 min: Return to 20% Methanol[1]
Flow Rate 1.0 mL/minute[1][3]
Detection Wavelength 280 nm[1][3]
Injection Volume 20 µL[1][3]

4. Standard Solution Preparation:

  • Prepare individual stock solutions of Potassium Guaiacolsulfonate and Sodium Benzoate in a suitable diluent (e.g., methanol-water mixture).

  • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

5. Sample Preparation:

  • For oral powder, accurately weigh the powder, dissolve it in the diluent, and filter the solution before injection.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Identify the peaks of Potassium Guaiacolsulfonate and Sodium Benzoate based on their retention times.

  • Quantify the analytes by comparing their peak areas with those of the standards.

Performance Data of the HPLC Method

The following table summarizes the validation parameters of the described HPLC method, demonstrating its suitability for the intended purpose.

Validation ParameterPotassium GuaiacolsulfonateSodium Benzoate
Linearity (Concentration Range) 0.127 - 0.381 mg/mL0.254 - 0.762 mg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Precision (%RSD) < 2%< 2%
Accuracy (Recovery %) 98.0% - 102.0%98.0% - 102.0%
Robustness The method is robust to small variations in chromatographic conditions.The method is robust to small variations in chromatographic conditions.

Alternative Method: UV-Visible Spectrophotometry

While HPLC is the preferred method due to its specificity, UV-Visible Spectrophotometry can be considered for the quantification of Sodium Benzoate in simpler formulations where interfering substances are minimal. Sodium Benzoate exhibits a characteristic UV absorbance maximum between 225 nm and 250 nm.[4][5] However, the simultaneous determination of Potassium Guaiacolsulfonate and Sodium Benzoate using conventional UV spectrophotometry is challenging due to spectral overlap. Derivative spectrophotometry or chemometric approaches might be required to resolve the mixture, adding complexity to the analysis.

Workflow for Simultaneous Assay

The following diagram illustrates the general workflow for the simultaneous assay of Potassium Guaiacolsulfonate and Sodium Benzoate using HPLC.

AssayWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration Sample->Filtration Standard Standard Weighing & Dissolution Standard->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

A Comparative Guide for Researchers: Potassium Guaiacolsulfonate Hemihydrate vs. Anhydrous Form

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical for formulation, stability, and bioavailability. This guide provides a detailed comparison of potassium guaiacolsulfonate hemihydrate and its anhydrous form, drawing upon available experimental data.

Potassium guaiacolsulfonate is utilized as an expectorant, aiding in the clearance of mucus from the respiratory tract.[1][2] Its efficacy can be influenced by its solid-state form. The commercially available and most stable form is the hemihydrate.[3][4] The anhydrous form can be produced by dehydrating the hemihydrate, but it is hygroscopic and unstable under ambient conditions, readily converting back to the hydrated form.[3][4]

Physicochemical Properties: A Comparative Overview

The primary difference between the two forms lies in the presence of water within the crystal lattice. This seemingly small difference leads to distinct physicochemical properties that can impact the handling, formulation, and ultimately, the therapeutic effect of the API.

PropertyThis compoundPotassium Guaiacolsulfonate AnhydrousReference
Molecular Formula C₇H₇KO₅S · 0.5H₂OC₇H₇KO₅S[5]
Molecular Weight ~251.30 g/mol ~242.29 g/mol [5]
Appearance White to slightly yellow crystalline powderData not available (transient form)[3]
Stability Stable under ambient conditionsUnstable under ambient conditions; hygroscopic[3][4]
Crystal System MonoclinicSimilar to hemihydrate[3]
Space Group C2/cSimilar to hemihydrate[3]

Comparative Performance and Behavior

Direct comparative studies on the performance of this compound versus its anhydrous form, particularly concerning bioavailability and dissolution rates, are limited in published literature. This is primarily due to the inherent instability of the anhydrous form.[3][4] However, based on the general principles of solid-state chemistry of pharmaceuticals, some performance aspects can be inferred.

Solubility and Dissolution: Generally, the anhydrous form of a drug exhibits higher aqueous solubility and a faster dissolution rate than its hydrated counterpart.[6][7] This is because the hydration process in the crystal lattice of the hydrate has already occurred, making it thermodynamically more stable in an aqueous environment and thus, less eager to dissolve. While not specifically documented for potassium guaiacolsulfonate, it is reasonable to hypothesize that the anhydrous form would initially dissolve more rapidly than the hemihydrate. However, the rapid conversion of the anhydrate back to the less soluble hemihydrate in the presence of moisture would likely negate any potential advantage in a formulation.

Stability: The hemihydrate is the thermodynamically stable form under normal storage conditions.[3][4] The anhydrous form is physically unstable and will readily absorb atmospheric moisture to convert to the hemihydrate.[3][4] This instability poses a significant challenge for the development and manufacturing of a drug product containing the anhydrous form.

Experimental Protocols

The characterization and comparison of the two forms rely on several key analytical techniques.

Dehydration of Hemihydrate to Anhydrous Form

Methodology: Thermogravimetric Analysis (TGA)

  • Instrument: Mettler Toledo TGA/DSC1 SF/177 or similar.

  • Sample Preparation: A small amount of this compound powder (e.g., 5-10 mg) is placed in an alumina crucible.

  • Experimental Conditions:

    • Heating Rate: 10 K/min.

    • Atmosphere: Dry nitrogen purge.

    • Temperature Range: Ambient to 450 K.

  • Analysis: The TGA thermogram will show a weight loss corresponding to the loss of water molecules as the hemihydrate is heated. The dehydration of this compound is observed to begin above 380 K.[3][4] The anhydrous form can be obtained by holding the temperature above this point until a stable weight is achieved.[3]

Structural Analysis and Form Confirmation

Methodology: Powder X-ray Diffraction (PXRD)

  • Instrument: A powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα).

  • Sample Preparation: The powdered sample of either the hemihydrate or the freshly prepared anhydrous form is mounted on a sample holder.

  • Experimental Conditions:

    • Temperature: Ambient for the hemihydrate. For the anhydrous form, the measurement should be performed in a dry environment or at an elevated temperature to prevent rehydration.

    • Scan Range (2θ): Typically 5° to 40°.

  • Analysis: The resulting diffraction patterns are unique to each solid form. The PXRD pattern of the hemihydrate will show characteristic peaks corresponding to its monoclinic crystal structure. The pattern of the anhydrous form will be different, although it has been reported to have a similar unit cell.[3][8]

Comparative Solubility Determination

Methodology: Equilibrium Solubility Measurement

  • Procedure:

    • Prepare saturated solutions of both the hemihydrate and the in situ generated anhydrous form in a relevant aqueous buffer (e.g., purified water or phosphate buffer) at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the solutions for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the samples to remove undissolved solids.

    • Analyze the concentration of the dissolved potassium guaiacolsulfonate in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9]

  • Note: Due to the instability of the anhydrous form, this experiment would need to be carefully designed to measure the initial, higher solubility before significant conversion to the hemihydrate occurs.

Mechanism of Action as an Expectorant

Potassium guaiacolsulfonate is thought to exert its expectorant effect through a multi-faceted mechanism. It is believed to stimulate the mucous membranes of the respiratory tract, leading to an increase in the secretion of a more fluid mucus.[10] By reducing the viscosity and adhesiveness of the phlegm, it facilitates its removal from the airways by ciliary action and coughing.[2][11] Additionally, it may work by increasing the hydration of the mucus, further aiding in its clearance.[10]

Visualizing Experimental and Logical Workflows

To effectively compare the hemihydrate and anhydrous forms of potassium guaiacolsulfonate, a structured experimental workflow is essential. The following diagrams illustrate the key steps in this process.

experimental_workflow cluster_start Starting Material cluster_anhydrous_prep Anhydrous Form Preparation cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment start Potassium Guaiacolsulfonate Hemihydrate tga Thermogravimetric Analysis (TGA) (Heating above 380 K) start->tga Dehydration pxrd Powder X-ray Diffraction (PXRD) start->pxrd Structure Confirmation (Hemihydrate) dsc Differential Scanning Calorimetry (DSC) start->dsc solubility Solubility Studies start->solubility Comparative Analysis tga->pxrd Structure Confirmation (Anhydrous) tga->dsc tga->solubility Comparative Analysis stability_test Hygroscopicity & Rehydration (Exposure to ambient humidity) tga->stability_test Monitor Conversion logical_relationship hemihydrate Hemihydrate Form (Stable) anhydrous Anhydrous Form (Metastable) hemihydrate->anhydrous Dehydration (Heating) formulation Pharmaceutical Formulation hemihydrate->formulation Direct Formulation anhydrous->hemihydrate Rehydration (Moisture Exposure) anhydrous->formulation Formulation Challenge (Instability) performance Product Performance (Bioavailability, Efficacy) formulation->performance

References

A Comparative Analysis of Potassium Guaiacolsulfonate Hemihydrate and Other Aromatic Sulfonic Acids in Respiratory Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Potassium Guaiacolsulfonate Hemihydrate, an aromatic sulfonic acid with expectorant properties, against other relevant aromatic sulfonic acids and commonly used mucoregulatory agents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development within the respiratory field.

Introduction

This compound is a well-established expectorant used to alleviate productive cough by thinning and loosening mucus in the airways.[1] As an aromatic sulfonic acid, it belongs to a class of compounds with diverse applications in the pharmaceutical industry. This guide will objectively compare its performance with other aromatic sulfonic acids and standard mucolytic and expectorant drugs, supported by available scientific data. While direct head-to-head comparative studies are limited, this analysis synthesizes existing evidence to provide a comprehensive overview of their chemical properties, mechanisms of action, efficacy, and safety profiles.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental to appreciating their pharmacological behavior. The following table summarizes key properties of this compound and selected comparators.

PropertyThis compoundPhenolsulfonic Acidp-Toluenesulfonic AcidGuaifenesinN-Acetylcysteine (NAC)Carbocisteine
Chemical Class Aromatic Sulfonic Acid SaltAromatic Sulfonic AcidAromatic Sulfonic AcidGlyceryl EtherThiol DerivativeCysteine Derivative
Molecular Formula C₇H₇KO₅S · 0.5H₂OC₆H₆O₄SC₇H₈O₃SC₁₀H₁₄O₄C₅H₉NO₃SC₅H₉NO₄S
Molecular Weight 251.30 g/mol 174.18 g/mol 172.20 g/mol 198.22 g/mol 163.19 g/mol 179.19 g/mol
Appearance White crystalline powderYellowish liquid, becomes brown on exposure to air[2]White solidWhite to slightly gray crystalline powderWhite crystalline powderWhite crystalline powder
Solubility Freely soluble in waterSoluble in water and alcohol[2]Soluble in water, alcohols, and ethersSparingly soluble in waterFreely soluble in waterPractically insoluble in water
Mechanism Expectorant[1]--ExpectorantMucolyticMucolytic, Mucoregulatory[3]

Mechanism of Action: A Comparative Overview

The primary therapeutic action of these compounds revolves around their ability to alter the properties of respiratory mucus, thereby facilitating its removal. However, their mechanisms of action differ significantly.

This compound acts as an expectorant . It is believed to work by irritating the gastric mucosa, which in turn stimulates a reflex secretion of more fluid, less viscous mucus in the respiratory tract. This process, known as the "gastropulmonary reflex," increases the volume and hydration of bronchial secretions, making them easier to expel via coughing.

In contrast, N-Acetylcysteine (NAC) and Carbocisteine are classified as mucolytics . NAC exerts its effect by directly breaking the disulfide bonds that cross-link glycoprotein polymers in mucus, leading to a significant reduction in mucus viscosity.[3] Carbocisteine, while also a mucolytic, is considered a "mucoregulator." It is thought to act on the intracellular synthesis of glycoproteins in the mucus-producing cells, leading to the production of mucus with a more normal viscosity.[3]

Guaifenesin , another widely used expectorant, shares a similar proposed mechanism with Potassium Guaiacolsulfonate, acting via the gastropulmonary reflex to increase the volume and reduce the viscosity of bronchial secretions.

The following diagram illustrates the distinct primary mechanisms of action:

cluster_Expectorants Expectorants cluster_Mucolytics Mucolytics PGS Potassium Guaiacolsulfonate Hemihydrate GastricMucosa Gastric Mucosa Irritation PGS->GastricMucosa Guaifenesin Guaifenesin Guaifenesin->GastricMucosa VagalAfferents Vagal Afferents Stimulation GastricMucosa->VagalAfferents RespiratoryGlands Respiratory Gland Secretion VagalAfferents->RespiratoryGlands IncreasedMucusVolume Increased Mucus Volume & Hydration RespiratoryGlands->IncreasedMucusVolume NAC N-Acetylcysteine DisulfideBonds Disulfide Bonds NAC->DisulfideBonds Breaks Carbocisteine Carbocisteine GobletCells Goblet Cells Carbocisteine->GobletCells Regulates MucusGlycoproteins Mucus Glycoproteins MucusGlycoproteins->DisulfideBonds ReducedViscosity Reduced Mucus Viscosity DisulfideBonds->ReducedViscosity NormalizedMucus Normalized Mucus Production GobletCells->NormalizedMucus

Figure 1: Comparative Mechanisms of Action

Signaling Pathways in Mucus Secretion

The regulation of mucus production and secretion is a complex process involving multiple intracellular signaling pathways. While the direct targets of Potassium Guaiacolsulfonate within these pathways are not well-elucidated, understanding the general pathways provides context for potential mechanisms of action and targets for novel drug development. Key pathways involved in mucus hypersecretion include the MAP kinase and NF-κB signaling cascades, which are often activated by inflammatory stimuli.

The following diagram illustrates a simplified overview of a signaling pathway leading to mucus hypersecretion, which can be a target for mucoregulatory drugs.

InflammatoryStimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Receptor Cell Surface Receptor InflammatoryStimuli->Receptor MAPK_pathway MAP Kinase Pathway Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway TranscriptionFactors Activation of Transcription Factors MAPK_pathway->TranscriptionFactors NFkB_pathway->TranscriptionFactors MucinGene Mucin Gene Transcription (e.g., MUC5AC) TranscriptionFactors->MucinGene MucusHypersecretion Mucus Hypersecretion MucinGene->MucusHypersecretion

Figure 2: Mucus Hypersecretion Signaling Pathway

Comparative Efficacy

CompoundClassSummary of Efficacy Data
This compound ExpectorantClinical experience supports its use in relieving symptoms of productive cough. A study in pediatric patients aimed to compare its efficacy against guaifenesin, suggesting its recognized role in this therapeutic area.[4]
Guaifenesin ExpectorantNumerous over-the-counter preparations are available. Clinical studies have shown mixed results, with some demonstrating a benefit in reducing sputum viscosity and improving clearance, while others show limited efficacy over placebo.
N-Acetylcysteine (NAC) MucolyticWell-established efficacy in reducing the viscosity of purulent and non-purulent sputum. It is used in conditions with thick, tenacious mucus such as cystic fibrosis and COPD.[3][5]
Carbocisteine Mucolytic/ MucoregulatoryClinical trials have demonstrated its effectiveness in reducing the frequency of exacerbations in patients with chronic bronchitis and COPD.[3]

Safety and Toxicological Profile

The safety profiles of these compounds are a critical consideration for their clinical use.

CompoundSummary of Safety and Toxicology Data
This compound Generally well-tolerated. Potential side effects are rare but may include gastrointestinal upset. As with other potassium-containing medications, there is a theoretical risk of hyperkalemia, especially in patients with renal impairment or those taking other potassium-sparing drugs.
Aromatic Sulfonic Acids (General) Can be irritating to the skin, eyes, and respiratory tract upon direct contact in concentrated forms. Ingestion may cause gastrointestinal irritation.[2]
Guaifenesin Generally considered safe. Common side effects are mild and may include dizziness, headache, and gastrointestinal upset.
N-Acetylcysteine (NAC) When administered orally, it can cause nausea, vomiting, and other gastrointestinal side effects. Inhaled NAC can sometimes induce bronchospasm.[5]
Carbocisteine Generally well-tolerated. Side effects are infrequent but may include gastrointestinal discomfort and skin rashes. It is considered safe for use in asthmatic patients as it does not typically irritate the respiratory tract.[3]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Mucolytic Activity Assay (Sputum Viscosity Measurement)

This protocol describes a method for assessing the mucolytic activity of a test compound by measuring its effect on the viscosity of sputum.

  • Sputum Collection and Preparation:

    • Collect sputum samples from patients with chronic bronchitis or other respiratory diseases with productive cough.

    • Pool the samples and homogenize by gentle mixing.

    • Divide the pooled sputum into aliquots.

  • Treatment:

    • To each aliquot, add a solution of the test compound (e.g., this compound, N-Acetylcysteine) at various concentrations.

    • Include a negative control (saline) and a positive control (e.g., a known mucolytic).

    • Incubate the samples at 37°C for a specified period (e.g., 30 minutes).

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a rheometer (e.g., a cone-plate or parallel-plate rheometer).

    • Perform measurements at a range of shear rates to characterize the non-Newtonian behavior of sputum.

    • Record the apparent viscosity at a specific shear rate (e.g., 1 s⁻¹) for comparison.

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each test compound relative to the negative control.

    • Compare the mucolytic activity of the test compounds.

The following diagram outlines the workflow for this experimental protocol:

SputumCollection Sputum Collection & Homogenization Aliquoting Aliquoting SputumCollection->Aliquoting Treatment Treatment with Test Compounds Aliquoting->Treatment Incubation Incubation (37°C, 30 min) Treatment->Incubation Rheometry Viscosity Measurement (Rheometer) Incubation->Rheometry DataAnalysis Data Analysis (% Viscosity Reduction) Rheometry->DataAnalysis

Figure 3: Sputum Viscosity Measurement Workflow
Preclinical Evaluation of Expectorant Efficacy (Animal Model)

This protocol outlines a method for evaluating the expectorant efficacy of a test compound in a preclinical animal model.

  • Animal Model:

    • Use a suitable animal model, such as rats or guinea pigs.

    • Induce mucus hypersecretion, for example, by exposure to an irritant like sulfur dioxide (SO₂).

  • Drug Administration:

    • Administer the test compound (e.g., this compound, Guaifenesin) orally or via the appropriate clinical route.

    • Include a vehicle control group.

  • Tracheal Phenol Red Secretion:

    • Administer a solution of phenol red intraperitoneally.

    • After a set time, euthanize the animals and excise the trachea.

    • Wash the trachea with saline to collect the secreted phenol red.

    • Measure the amount of phenol red in the tracheal lavage fluid spectrophotometrically. An increase in phenol red secretion is indicative of increased mucus secretion.

  • Data Analysis:

    • Compare the amount of phenol red secreted in the treated groups to the control group.

    • A statistically significant increase in phenol red secretion suggests expectorant activity.

Conclusion

This compound is an established expectorant with a mechanism of action that primarily involves increasing the hydration and volume of respiratory mucus. This contrasts with mucolytic agents like N-acetylcysteine and carbocisteine, which directly alter the biochemical structure of mucus. While direct comparative efficacy data with other aromatic sulfonic acids are scarce, its long-standing clinical use supports its role in managing productive cough.

For drug development professionals, the choice between an expectorant like this compound and a mucolytic will depend on the specific characteristics of the respiratory condition being targeted. Conditions with thick, tenacious mucus may benefit more from a mucolytic, whereas conditions with less viscous but difficult-to-clear mucus may respond well to an expectorant. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against other mucoregulatory agents. The experimental protocols provided in this guide offer a framework for conducting such valuable research.

References

A Comparative Guide to Potassium Guaiacolsulfonate Hemihydrate in Combination Therapies for Cough

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potassium guaiacolsulfonate hemihydrate in combination therapies for cough with alternative treatments. It includes an objective analysis of their performance based on available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to Combination Therapies for Cough

Cough is a protective reflex that clears the airways of mucus and irritants. It can be classified as productive (wet) or non-productive (dry). Combination therapies for cough often aim to address both types by combining an expectorant, which helps to expel mucus, with an antitussive, which suppresses the cough reflex.

This compound is an expectorant that works by thinning and loosening mucus in the airways, making it easier to cough up.[1] It is frequently combined with dextromethorphan , a centrally acting antitussive that elevates the threshold for coughing.[2][3] This combination is intended to provide symptomatic relief for coughs associated with the common cold, bronchitis, and other respiratory infections.[2][3]

Comparative Efficacy of Cough Therapies

The clinical efficacy of cough therapies is assessed through various endpoints, including reduction in cough frequency and severity, changes in sputum properties, and patient-reported outcomes. While direct comparative clinical trial data for this compound combinations are limited, data from studies on similar combination therapies and their individual components can provide valuable insights.

Treatment Mechanism of Action Key Efficacy Findings Adverse Events Supporting Experimental Data
This compound + Dextromethorphan Expectorant: Thins and loosens mucus.[1] Antitussive: Suppresses the cough reflex in the brain.[2][3]Limited direct clinical trial data available for the combination. Individual components have a history of use for symptomatic relief.[2] Dextromethorphan has shown efficacy in reducing non-productive cough.[2]Dizziness, drowsiness, gastrointestinal upset (rare).[2] Potential for serotonin syndrome if used with MAOIs.[3]A study in children showed dextromethorphan significantly reduced total coughs over 24 hours by 21.0% and daytime cough frequency by 25.5% compared to placebo.[1]
Guaifenesin + Dextromethorphan Expectorant: Increases the volume and reduces the viscosity of bronchial secretions.[4] Antitussive: Suppresses the cough reflex in the brain.[5]A clinical trial found that codeine, dextromethorphan, and guaifenesin were equally effective in relieving cough symptoms.[6] Another study showed guaifenesin inhibits cough reflex sensitivity in subjects with upper respiratory tract infections.[7]Nausea, vomiting, gastrointestinal discomfort.[4]In a study of patients with upper respiratory tract infections, guaifenesin significantly increased the mean log concentration of capsaicin required to induce five or more coughs (C5) compared to placebo (0.92 vs 0.66).[7]
Gefapixant P2X3 Receptor Antagonist: Reduces peripheral nerve hypersensitivity involved in the cough reflex.A phase 3b trial in patients with recent-onset chronic cough showed a statistically significant improvement in the Leicester Cough Questionnaire (LCQ) total score compared to placebo (treatment difference of 0.75).[8]Dysgeusia (taste disturbance) was the most common adverse event (32% with gefapixant vs. 3% with placebo).[8] Serious adverse events were rare.[8]In a 12-week trial, the model-based mean change from baseline in LCQ total score was 4.34 for gefapixant compared to 3.59 for placebo.[8]
Levodropropizine Peripherally Acting Antitussive: Inhibits afferent nerve pathways involved in the cough reflex.Shown to be effective in reducing cough in patients with chronic or acute bronchitis, with efficacy comparable to dihydrocodeine.Less somnolence compared to centrally acting antitussives like dihydrocodeine.In one study, levodropropizine suppressed cough by approximately 75% in patients with chronic or acute bronchitis.
Moguisteine Peripherally Acting Antitussive: Reduces the sensitivity of peripheral cough receptors.Demonstrated efficacy in treating cough due to COPD and in suppressing cough at night due to upper respiratory infections.Generally well-tolerated.Clinical studies have shown a reduction in cough frequency and severity in patients with COPD.

Experimental Protocols

Measurement of Sputum Viscoelasticity

Objective: To quantify the effect of expectorants on the physical properties of sputum.

Methodology:

  • Sputum Collection: Sputum is induced by inhalation of hypertonic saline (e.g., 6% NaCl) and collected. Saliva is removed by gentle aspiration.[9]

  • Rheological Measurement: A cone-plate rheometer is used for macrorheological measurements.[9]

    • The sputum sample is placed on the lower static plate of the rheometer.

    • The upper rotating cone confines the sample.

    • Oscillatory shear measurements are performed to determine viscoelastic properties, such as storage modulus (G′) and loss modulus (G″), at different frequencies and temperatures (e.g., 25°C and 37°C).[9]

    • A solvent trap is used to prevent evaporation, especially at higher temperatures.[9]

  • Data Analysis: Changes in the viscoelastic properties of sputum before and after treatment with an expectorant are analyzed to determine the drug's efficacy in reducing sputum viscosity.

Capsaicin Cough Challenge

Objective: To assess the sensitivity of the cough reflex.

Methodology:

  • Subject Preparation: Subjects with acute viral upper respiratory tract infection and healthy volunteers are recruited.

  • Drug Administration: A single dose of the investigational drug (e.g., 400 mg guaifenesin) or a matched placebo is administered in a randomized, double-blind fashion.[7]

  • Cough Challenge: One to two hours after drug administration, subjects inhale nebulized capsaicin solutions of progressively increasing concentrations.[7]

  • Endpoint Measurement: The concentration of capsaicin that induces five or more coughs (C5) is determined.[7]

  • Data Analysis: The log-transformed C5 values are compared between the treatment and placebo groups to evaluate the effect of the drug on cough reflex sensitivity.[7]

Signaling Pathways and Mechanisms of Action

Expectorant Action via Vagal Afferent Pathways

Expectorants like potassium guaiacolsulfonate are believed to act by irritating gastric vagal receptors. This stimulates efferent parasympathetic reflexes, leading to glandular exocytosis in the respiratory mucosa and an increase in less viscous mucus secretion.

Expectorant_Mechanism Potassium Guaiacolsulfonate Potassium Guaiacolsulfonate Gastric Vagal Receptors Gastric Vagal Receptors Potassium Guaiacolsulfonate->Gastric Vagal Receptors Irritation Vagal Afferent Nerves Vagal Afferent Nerves Gastric Vagal Receptors->Vagal Afferent Nerves Stimulation Brainstem Brainstem Vagal Afferent Nerves->Brainstem Efferent Parasympathetic Nerves Efferent Parasympathetic Nerves Brainstem->Efferent Parasympathetic Nerves Respiratory Glands Respiratory Glands Efferent Parasympathetic Nerves->Respiratory Glands Stimulation Increased Mucus Secretion Increased Mucus Secretion Respiratory Glands->Increased Mucus Secretion Reduced Mucus Viscosity Reduced Mucus Viscosity Increased Mucus Secretion->Reduced Mucus Viscosity

Caption: Mechanism of action of expectorants.

Dextromethorphan's Antitussive Mechanism

Dextromethorphan acts centrally as an NMDA receptor antagonist in the brain's cough center, which suppresses the cough reflex.

Dextromethorphan_Mechanism cluster_brain Central Nervous System Dextromethorphan Dextromethorphan Blood-Brain Barrier Blood-Brain Barrier Dextromethorphan->Blood-Brain Barrier NMDA Receptors NMDA Receptors Dextromethorphan->NMDA Receptors Antagonism Brain Brain Blood-Brain Barrier->Brain Cough Center (Medulla) Cough Center (Medulla) Brain->Cough Center (Medulla) Cough Center (Medulla)->NMDA Receptors Cough Reflex Cough Reflex NMDA Receptors->Cough Reflex Suppression

Caption: Dextromethorphan's central antitussive action.

Experimental Workflow for Evaluating Combination Cough Therapy

This workflow outlines the key stages in a clinical trial designed to assess the efficacy and safety of a combination cough therapy.

Experimental_Workflow A Patient Recruitment (e.g., with acute cough) B Informed Consent A->B C Baseline Assessment (Cough Severity, Sputum Sample) B->C D Randomization C->D E1 Treatment Group (Potassium Guaiacolsulfonate + Dextromethorphan) D->E1 E2 Control Group (Placebo or Active Comparator) D->E2 F Follow-up Visits (e.g., Day 3, 7, 14) E1->F E2->F G Efficacy Assessment (Cough Frequency, Sputum Viscosity) F->G H Safety Assessment (Adverse Events) F->H I Statistical Analysis G->I H->I J Comparison of Outcomes between Groups I->J

Caption: Clinical trial workflow for cough therapy.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of potassium guaiacolsulfonate hemihydrate, a common expectorant in pharmaceutical preparations. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] Handle the compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][3] In case of a spill, prevent the substance from entering drains or water courses.[1] For solid spills, carefully sweep the material into an airtight container.[4] For liquid solutions, absorb the spill with a non-combustible material like diatomite or universal binders.[1]

Disposal Procedures for this compound

The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations.[1][2] This substance should not be disposed of with household garbage or discharged into sewer systems.[2][3]

Recommended Disposal Methods:

  • Licensed Chemical Destruction Plant: The most recommended method is to send the material to a licensed chemical destruction plant.[2] This ensures that the compound is managed and disposed of in an environmentally responsible manner.

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing.[2] This process should be carried out in a chemical incinerator equipped with an afterburner and scrubber system to manage potentially toxic fumes, such as carbon oxides and hydrogen sulfide, that may be emitted during combustion.[5][6]

  • Combustible Solvent Dissolution: In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[4]

Disposal of Contaminated Packaging:

Contaminated packaging should be treated with the same level of caution as the chemical itself. Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or via controlled incineration for combustible materials.[2]

Quantitative Disposal Data

ParameterGuidelineCitation
Disposal Method Licensed Chemical Destruction Plant or Controlled Incineration[2]
Sewage System Discharge Prohibited[2][3]
Household Garbage Prohibited[3]
Spill Containment (Solid) Sweep into an airtight container[4]
Spill Containment (Liquid) Absorb with inert, non-combustible material[1]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture and landfill/incinerate[2]

Experimental Protocols

The provided search results do not contain detailed experimental protocols for the disposal of this compound. The guidance is based on standard chemical waste disposal procedures as outlined in safety data sheets.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Potassium Guaiacolsulfonate Hemihydrate Waste is_spill Is it a spill? start->is_spill spill_solid Solid Spill: Sweep into airtight container is_spill->spill_solid Yes (Solid) spill_liquid Liquid Spill: Absorb with inert material is_spill->spill_liquid Yes (Liquid) collect_waste Collect Waste and Contaminated Materials is_spill->collect_waste No spill_solid->collect_waste spill_liquid->collect_waste disposal_decision Select Disposal Method collect_waste->disposal_decision licensed_facility Send to Licensed Chemical Destruction Plant disposal_decision->licensed_facility Preferred incineration Controlled Incineration with Flue Gas Scrubbing disposal_decision->incineration Alternative end Disposal Complete licensed_facility->end incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Potassium Guaiacolsulfonate Hemihydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for the handling of Potassium Guaiacolsulfonate Hemihydrate (CAS: 78247-49-1), including detailed operational and disposal plans.

Chemical Identity:

Name This compound
Synonyms Potassium hydroxymethoxybenzenesulfonate hemihydrate, Benzenesulfonic acid, hydroxymethoxy-, monopotassium salt, hemihydrate
CAS Number 78247-49-1
Molecular Formula C₇H₇KO₅S·½H₂O
Molecular Weight 251.31 g/mol

Hazard Identification:

This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1][2]

Signal Word: Warning[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Protection Type Specification Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1][3]EN 166 (EU) or NIOSH (US) approved.[1][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] Fire/flame resistant and impervious clothing or lab coat.[1][3]EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[4] A full-face respirator may be necessary in such cases.[1][3]NIOSH/MSHA approved.[4]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed, light-resistant container in a dry, cool, and well-ventilated place.[1][3][5]

  • Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[4][6]

  • Store apart from foodstuff containers.[3]

Handling and Use
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

  • Do not eat, drink, or smoke when using this product.[1][3]

  • Wash hands thoroughly after handling.[1][3]

Disposal
  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1][3]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

  • Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[3]

Emergency and Disposal Workflow

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound, including emergency measures.

cluster_handling Safe Handling Workflow cluster_emergency Emergency Procedures Receiving Receiving Storage Storage Receiving->Storage Inspect & Store Securely Handling Handling Storage->Handling Use in Ventilated Area Disposal Disposal Handling->Disposal Proper Waste Management Spill Spill Handling->Spill Accidental Release Exposure Exposure Handling->Exposure Personal Contact Containment Containment Spill->Containment Contain & Clean First_Aid First_Aid Exposure->First_Aid Immediate Response Medical_Attention Medical_Attention First_Aid->Medical_Attention Seek Professional Help Containment->Disposal Dispose as Hazardous Waste

Caption: Workflow for handling and emergency response for this compound.

Contingency Plan: Accidental Spills and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[1][3] Ensure adequate ventilation.[1][3] Avoid dust formation and breathing dust, vapors, mist, or gas.[1][3] Use personal protective equipment, including chemical-impermeable gloves.[1][3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1][3] Do not let the chemical enter drains.[1][3]

  • Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][3] Avoid creating dust.[4] Clean the contaminated surface thoroughly.[4]

First-Aid Measures
Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately wash the affected area with plenty of water and soap.[2] Remove contaminated clothing and wash it before reuse.[1][3] If skin irritation persists, consult a doctor.[1][3]
Eye Contact Rinse cautiously with water for several minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Seek immediate medical attention.[3][9]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[9] Seek immediate medical help.[1][3]

In all cases of exposure, seek medical attention and show the safety data sheet to the medical professional.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.